molecular formula C9H16ClNO B3362997 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide CAS No. 1016790-17-2

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Numéro de catalogue: B3362997
Numéro CAS: 1016790-17-2
Poids moléculaire: 189.68 g/mol
Clé InChI: MXCLKCZZDWCTNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide ( 1016790-17-2) is a chemical compound with the molecular formula C 9 H 16 ClNO and a molecular weight of 189.68 g/mol . This propanamide derivative features chloro and N-ethyl-N-(2-methylprop-2-en-1-yl) substituents, which may make it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's structure, characterized by an amide linkage and a reactive chloro group, suggests potential utility in the development of more complex molecules, such as through nucleophilic substitution reactions or as a building block in polymer science . Researchers investigating the synthesis of highly hydrophobic peptides and transmembrane proteins, which are known to be "difficult sequences," may find analogs of this compound relevant for studying aggregation behavior and developing novel synthetic protocols . As a specialized organic building block, it can contribute to advancements in various fields, including the development of new materials and bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-chloro-N-ethyl-N-(2-methylprop-2-enyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-5-11(6-7(2)3)9(12)8(4)10/h8H,2,5-6H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCLKCZZDWCTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of analytical chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide presents a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for the novel compound 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. As experimental data for this specific molecule is not publicly available, this document serves as an expert-driven predictive analysis, grounded in fundamental NMR principles and extensive experience with similar molecular scaffolds.[1] It is designed for researchers, scientists, and drug development professionals who require a deep understanding of spectral interpretation for complex amide-containing molecules. The causality behind predicted chemical shifts, coupling constants, and the phenomenon of rotational isomers (rotamers) are discussed in detail.

Introduction: The Structural Challenge

The target molecule, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, is a tertiary amide with several key structural features that are expected to produce a complex and informative NMR spectrum. These include a chiral center at the α-carbon of the propanamide moiety, a methallyl group, and an ethyl group attached to the nitrogen atom. A significant aspect of amide chemistry is the restricted rotation around the C-N bond due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system.[2][3] This can lead to the presence of rotational isomers, or rotamers, which are distinct conformations that can be observed as separate sets of signals in the NMR spectrum if their rate of interconversion is slow on the NMR timescale.[2][4]

Molecular Structure and Atom Numbering

For clarity, the following structure and numbering scheme will be used throughout this guide:

Caption: Structure of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the electronegativity of adjacent atoms, anisotropic effects of π-systems, and spin-spin coupling with neighboring protons. Due to the potential for rotamers, some signals, particularly those closest to the amide bond (protons on C4 and C6), may appear as broadened or duplicated peaks. The following table presents the predicted chemical shifts for a single rotamer for simplicity, with the understanding that a second, less populated rotamer may also be present.

Table 1: Predicted ¹H NMR Data for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (in CDCl₃, 400 MHz)

Atom AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationRationale
H1 (CH₃ -CH)~1.70Doublet~7.03HAttached to a methine (H2) coupled to one proton.
H2 (CH -Cl)~4.60Quartet~7.01HDeshielded by the adjacent chlorine and carbonyl group; coupled to the three H1 protons.
H4 (N-CH₂ -CH₃)~3.40Quartet~7.22HDeshielded by the nitrogen atom; coupled to the three H5 protons. May be broadened due to rotamers.
H5 (N-CH₂-CH₃ )~1.20Triplet~7.23HCoupled to the two H4 protons.
H6 (N-CH₂ -C)~4.00Singlet-2HAllylic protons deshielded by the nitrogen and the double bond.[5] May be broadened due to rotamers.
H8 (=CH₂ )~4.90 & ~4.85Singlets (or narrow multiplets)-2H (1H each)Vinylic protons, typically in the 4.5-6.5 ppm range.[5] They are diastereotopic and may show geminal coupling.
H9 (=C-CH₃ )~1.75Singlet-3HAllylic methyl protons.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the hybridization and electronic environment of each carbon atom. The presence of electronegative atoms (Cl, O, N) will cause a downfield shift (higher ppm) for adjacent carbons.

Table 2: Predicted ¹³C NMR Data for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (in CDCl₃, 100 MHz)

Atom AssignmentPredicted Chemical Shift (δ) ppmRationale
C1 (C H₃-CH)~20Standard alkyl region.
C2 (C H-Cl)~55-60Shifted downfield by the attached chlorine atom.
C3 (C =O)~170Typical chemical shift for an amide carbonyl carbon.[6][7]
C4 (N-C H₂-CH₃)~42Carbon adjacent to nitrogen in an amide.[2]
C5 (N-CH₂-C H₃)~13Standard alkyl region.
C6 (N-C H₂-C)~53Allylic carbon attached to nitrogen.
C7 (=C (CH₃)CH₂)~140Quaternary vinylic carbon, deshielded.
C8 (=C H₂)~115Terminal vinylic carbon, generally more shielded than substituted vinylic carbons.[6]
C9 (=C-C H₃)~19Allylic methyl carbon.

Experimental Workflow for NMR Analysis

To validate these predictions, a rigorous experimental protocol is necessary. The following methodology outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2]

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific instrument being used.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl₃ (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock setup Setup Parameters (¹H or ¹³C) lock->setup acquire Acquire Data setup->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Peaks (¹H NMR) process->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters (400 MHz):

  • Pulse Program: Standard single-pulse ('zg30').

  • Spectral Width (SW): ~16 ppm.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16-32, depending on concentration.

¹³C NMR Acquisition Parameters (100 MHz):

  • Pulse Program: Proton-decoupled ('zgpg30').

  • Spectral Width (SW): ~240 ppm.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.[2]

In-Depth Spectral Interpretation and Causality

The Amide Bond and Rotational Isomers

The partial double bond character of the C-N amide bond is the most critical feature influencing the NMR spectrum of this molecule.[3] This restricted rotation can create two distinct planar conformations (rotamers). For 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, the groups attached to the nitrogen (ethyl and methallyl) and the groups attached to the carbonyl (the α-chlorinated ethyl group) will have different spatial relationships in each rotamer.

This phenomenon has a profound effect on the NMR signals of the nuclei close to the amide bond. The protons on the α-carbons of the N-alkyl groups (H4 and H6) are particularly sensitive. If the interconversion between rotamers is slow, two separate sets of signals for these protons (and their coupled partners) would be observed. If the interconversion is on an intermediate timescale, these signals will be significantly broadened.[2]

Chemical Shift Rationale
  • α-Chloro Methine (H2, C2): The presence of two electronegative groups, the chlorine atom and the amide carbonyl, on the same carbon (C2) results in a significant downfield shift for both the proton (H2) and the carbon (C2). The proton is expected around 4.60 ppm, and the carbon is predicted in the 55-60 ppm range.[5]

  • Vinylic and Allylic Systems (H6, H8, H9, C6, C7, C8, C9): The protons directly on the double bond (vinylic, H8) are deshielded by the anisotropic effect of the π-bond and are expected around 4.9 ppm.[5] The adjacent allylic protons (H6 and H9) are also slightly deshielded, with the methylene protons (H6) being further deshielded due to their proximity to the nitrogen atom.[5]

  • N-Ethyl Group (H4, H5, C4, C5): The methylene protons (H4) are directly attached to the nitrogen and are therefore deshielded (~3.40 ppm) compared to the terminal methyl protons (H5) at ~1.20 ppm. This classic ethyl pattern of a quartet and a triplet is expected, though the quartet may be broadened.[5]

Conclusion and Future Directions

This guide provides a detailed, expert-predicted analysis of the ¹H and ¹³C NMR spectra of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. The predictions are based on established principles of NMR spectroscopy and provide a robust framework for the structural elucidation of this and similar complex amide molecules. The key takeaways are the expected chemical shifts and coupling patterns, and the critical influence of amide bond rotation, which may lead to signal broadening or the appearance of rotameric species. Experimental verification using the outlined protocols is the essential next step to confirm and refine this analysis. Further two-dimensional NMR experiments, such as COSY and HSQC, would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide. Benchchem.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • PubChemLite. 2-chloro-n-ethyl-n-(2-methylprop-2-en-1-yl)propanamide.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • LaPlanche, L. A., & Rogers, M. T. (1963). Journal of the American Chemical Society, 85(23), 3728.
  • Stewart, W. E., & Siddall, T. H. (1970). Chemical Reviews, 70(5), 517.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide).
  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane.
  • PubChem. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620.

Sources

Physicochemical and Solubility Profile of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide: A Methodological Framework for Novel Chloroacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the essential physicochemical properties and the solubility profile of the chloroacetamide derivative, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. As specific experimental data for this compound is not extensively published, this document establishes a methodological framework for its characterization. By leveraging established protocols and drawing parallels with structurally related, well-documented molecules, we offer field-proven insights for researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities.

The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. This approach is grounded in authoritative standards to ensure scientific integrity and reproducibility.

Part 1: Core Physicochemical Characterization

A molecule's fundamental physicochemical properties govern its behavior in both biological and environmental systems. For a chloroacetamide analog, these parameters are critical for predicting bioavailability, potential for bioaccumulation, and designing stable formulations.

Molecular Structure and Identity
  • IUPAC Name: 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

  • Synonyms: N-ethyl-N-methallyl-2-chloropropanamide

  • Chemical Class: Chloroacetamide

  • Predicted Molecular Formula: C₉H₁₆ClNO

  • Predicted Molecular Weight: 189.68 g/mol

The structure features a chiral center at the alpha-carbon of the propanamide moiety, meaning it can exist as (R)- and (S)-enantiomers. The tertiary amide functionality, flanked by an ethyl group and an unsaturated methallyl group, alongside the reactive α-chloro substituent, defines its chemical reactivity and interactive potential.

Partition Coefficient (LogP) and Distribution Coefficient (LogD)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, directly influencing its membrane permeability and potential for bioaccumulation. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Expertise & Experience: The chloroacetamide amide bond is generally stable and neutral, hydrolyzing only under extreme pH conditions not typically found in physiological or environmental contexts. Therefore, its LogP is expected to be the primary determinant of its partitioning behavior across a relevant pH range (pH 3-9). A high LogP value, common for this class, suggests good absorption across lipid membranes but may also indicate a risk of accumulating in fatty tissues.

Predicted Value: Based on analogs like metolachlor (LogP ≈ 3.13), a LogP value in the range of 2.5 - 3.5 is anticipated for this compound.

This protocol represents a self-validating system for determining the definitive partition coefficient.

  • Preparation of Phases: Prepare n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) and mutually saturate them by stirring together for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (predicted to be n-octanol).

  • Partitioning: In triplicate, combine the saturated n-octanol and aqueous phases in a volume ratio that ensures the final concentration in either phase is detectable (e.g., 10:10 mL). Add a small aliquot of the stock solution.

  • Equilibration: Cap the vessels and shake at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 hours). Centrifuge the vessels to ensure complete phase separation.

  • Quantification: Carefully sample each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase ([C]octanol) to the concentration in the aqueous phase ([C]aqueous). LogP is the base-10 logarithm of this value.

    LogP = log₁₀([C]octanol / [C]aqueous)

Trustworthiness: The protocol's integrity is maintained by using mutually saturated solvents to prevent volume changes, running replicates to ensure precision, and employing a validated analytical method for accurate quantification. A mass balance calculation (comparing the initial mass of the compound to the sum of masses in both phases) should be performed to check for degradation or adsorption losses.

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-Octanol and Water E1 Combine Phases & Add Stock Solution P1->E1 P2 Prepare Compound Stock Solution P2->E1 E2 Shake to Equilibrate (24h, 25°C) E1->E2 E3 Centrifuge to Separate E2->E3 A1 Sample Octanol & Aqueous Layers E3->A1 A2 Quantify Concentration (HPLC-UV) A1->A2 A3 Calculate LogP A2->A3

Caption: Shake-Flask Method Workflow for LogP Determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, the tertiary amide group is the primary functional group of interest.

Expertise & Experience: Amides are generally considered neutral compounds with very high pKa values (typically >15 for the N-H proton, which is absent here) and very low pKa values for the protonated carbonyl oxygen (typically <-1). Therefore, this compound is not expected to ionize under physiologically or environmentally relevant pH conditions (pH 1-14). This non-ionizable nature simplifies its characterization, as its solubility and partitioning will not be pH-dependent.

Authoritative Grounding: While experimental determination is possible via potentiometric titration, it is often unnecessary for simple amides unless extreme formulation conditions are being considered. The lack of an ionizable center means its properties are well-described by pH-independent parameters like LogP and intrinsic solubility.

Part 2: Comprehensive Solubility Profiling

Solubility is a cornerstone property that dictates a compound's dissolution rate, bioavailability, and formulate-ability. A thorough profile requires assessment in various relevant media.

Expertise & Experience: Given its predicted LogP > 2.5, the compound is expected to have low aqueous solubility. This is a common characteristic of the chloroacetamide herbicide class and a frequent challenge in both drug and agrochemical development. Poor aqueous solubility can limit efficacy and requires specialized formulation strategies, such as emulsifiable concentrates (ECs) or microemulsions.

Aqueous Solubility (Thermodynamic)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It represents the true solubility and is a critical parameter for biopharmaceutical and environmental risk assessment.

  • System Setup: Add an excess amount of the solid compound to triplicate vials containing purified water (or buffers of relevant pH, e.g., 4.0, 7.4, 9.0). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C for pharmaceutical relevance) for an extended period (24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the undissolved solid.

  • Sampling & Filtration: Carefully withdraw a supernatant aliquot. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any suspended microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification: Dilute the filtered sample as needed and analyze its concentration using a validated HPLC-UV method against a standard calibration curve.

  • Verification: The presence of remaining solid in the vials at the end of the experiment visually confirms that saturation was maintained.

Trustworthiness: This protocol is self-validating because the continued presence of excess solid ensures equilibrium was established at saturation. Running the experiment for different durations (e.g., 24h vs. 48h) and obtaining the same result further confirms that equilibrium, not kinetics, is being measured.

Solubility in Organic and Formulation Solvents

Understanding solubility in non-aqueous solvents is essential for developing liquid formulations and for purification via crystallization.

Experimental Workflow: The shake-flask method described above is adapted by replacing the aqueous medium with the organic solvent of interest (e.g., ethanol, acetone, ethyl acetate, toluene, DMSO). Due to the compound's predicted lipophilicity, much higher solubility is expected in these solvents.

Solubility_Workflow Start Select Solvent System (Aqueous Buffer, Organic Solvent) Step1 Add Excess Compound to Solvent Start->Step1 Step2 Agitate to Equilibrium (24-72h at constant T) Step1->Step2 Step3 Separate Phases (Centrifugation) Step2->Step3 Step4 Filter Supernatant (0.22 µm Syringe Filter) Step3->Step4 Step5 Quantify Concentration (HPLC-UV) Step4->Step5 End Report Solubility (mg/mL) Step5->End

Caption: Experimental Workflow for Thermodynamic Solubility.

Summary of Predicted Properties

The following table summarizes the anticipated physicochemical and solubility data for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, based on its chemical structure and comparison with related chloroacetamides.

PropertyPredicted Value / Expected RangeSignificance & Rationale
Molecular Weight 189.68 g/mol Fundamental property for all stoichiometric calculations.
Appearance Colorless to light-yellow oilTypical for many chloroacetamides of similar molecular weight. Influences handling and formulation choice.
pKa Non-ionizable (pH 1-14)The amide group is neutral, simplifying behavior. Solubility and permeability will not be pH-dependent.
LogP (Octanol/Water) 2.5 - 3.5Indicates high lipophilicity and likely good membrane permeability, but also potential for bioaccumulation.
Aqueous Solubility Low (e.g., < 100 mg/L at 25°C)Lipophilic nature limits water solubility. This is a critical parameter for environmental fate and bioavailability.
Organic Solvent Solubility HighExpected to be freely soluble in solvents like acetone, ethanol, toluene, and ethyl acetate, aiding formulation.

Conclusion

The characterization of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide relies on a systematic application of standardized analytical protocols. Its profile is predicted to be that of a lipophilic, non-ionizable molecule with low aqueous solubility, consistent with other members of the chloroacetamide class. This profile suggests that while bioavailability may be absorption-limited by its dissolution rate, its high lipophilicity should facilitate transport across biological membranes. These properties are paramount for guiding formulation development—favoring solvent-based systems like emulsifiable concentrates—and for modeling its environmental distribution and potential for bioaccumulation. The robust, self-validating methodologies detailed herein provide a clear and reliable pathway for the empirical determination and verification of these critical parameters.

References

  • Title: The Determination of pKa Values Source: University of California, Davis - Chem 105 URL: [Link]

Thermal Stability and Degradation Pathways of 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In agrochemical development and targeted covalent inhibitor (TCI) design, α-chloroamides represent a highly privileged, yet chemically reactive, structural motif. 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (CAS: 1016790-17-2) is a complex tertiary amide characterized by an α-chloropropionamide core, an N-ethyl substituent, and an N-methallyl (2-methylprop-2-en-1-yl) group.

Understanding the thermal stability of this compound requires a deep thermodynamic profiling of its structural liabilities. As a Senior Application Scientist, it is critical to recognize that degradation is not random; it is dictated by bond dissociation energies (BDE) and localized electrophilicity. The compound possesses three primary thermodynamic weak points:

  • The α-Chloro Carbon: The adjacent carbonyl group withdraws electron density, rendering the α-carbon highly electrophilic and lowering the C-Cl bond dissociation energy. This makes it a prime target for nucleophilic attack and thermal homolysis[1].

  • The Allylic C-H Bonds (Methallyl Group): The allylic hydrogens have a significantly lower BDE (~88 kcal/mol) compared to standard aliphatic C-H bonds (~98 kcal/mol). This differential is the exact causality behind its susceptibility to auto-oxidation and radical-mediated cleavage under thermal stress[2].

  • The Tertiary Amide Nitrogen: Steric strain and the presence of two distinct alkyl groups make the N-C bonds susceptible to α/β scission following hydrogen abstraction.

Mechanistic Degradation Pathways

Based on the established degradation behaviors of structurally homologous chloroacetamide herbicides (e.g., acetochlor, alachlor), the thermal and hydrolytic degradation of this compound proceeds via three distinct, competing pathways[3].

Pathway A: Hydrolytic Dechlorination (Aqueous/Thermal)

Under thermal stress in the presence of moisture (e.g., standard accelerated stability conditions at 40°C/75% RH or 80°C in solution), the highly electrophilic α-carbon undergoes an SN2/SN1-type nucleophilic substitution. Water acts as the nucleophile, displacing the labile chloride ion to yield the corresponding α-hydroxyamide (2-hydroxy-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide). This is a universally documented primary transformation for α-chloroamides[4].

Pathway B: Radical-Mediated N-Dealkylation

Thermal energy, particularly in the presence of trace transition metals or reactive oxygen species (ROS), initiates homolytic cleavage. Because the allylic protons on the methallyl group are thermodynamically weak, radical abstraction occurs preferentially at this site. The resulting radical intermediate reacts with oxygen to form a hemiaminal, which subsequently collapses. This α/β scission results in the loss of the methallyl or ethyl group, yielding secondary amides (e.g., 2-chloro-N-ethylpropanamide)[2].

Pathway C: Thermo-Oxidative Alkene Cleavage

The electron-rich methallyl double bond is a direct target for electrophilic ROS generated during thermal degradation. Electrophilic addition of oxygen yields transient epoxide intermediates, which rapidly hydrolyze to diols or undergo oxidative cleavage to form ketones.

pathway Parent 2-Chloro-N-ethyl-N-(methallyl) propanamide Hydrolysis Hydrolytic Dechlorination (+H2O, -HCl) Parent->Hydrolysis Thermal/Aqueous Dealkylation N-Dealkylation (Radical Scission) Parent->Dealkylation Thermal/Radical Oxidation Alkene Oxidation (+O2) Parent->Oxidation Thermo-oxidative Prod1 2-Hydroxy-N-ethyl-N- (methallyl)propanamide Hydrolysis->Prod1 Prod2 2-Chloro-N-ethyl propanamide Dealkylation->Prod2 Prod3 Epoxide / Diol Derivatives Oxidation->Prod3

Fig 1. Primary thermal and hydrolytic degradation pathways of the α-chloroamide.

Self-Validating Experimental Methodology

To accurately profile the degradation of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, one cannot rely on simple endpoint analysis. The protocol must be a self-validating system that prevents artifactual degradation during the analysis itself.

Why LC-HRMS over GC-MS? Thermal degradation products of α-chloroamides (specifically the hydroxylated metabolites from Pathway A) are highly polar and thermally labile. Injecting these into a heated GC inlet (>250°C) induces secondary, artifactual pyrolysis. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the authoritative standard for preserving degradant integrity[4].

Step-by-Step Forced Degradation Protocol
  • Sample Preparation & Matrix Spiking: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile. Dilute to 100 µg/mL in a 50:50 mixture of Acetonitrile and 50 mM Ammonium Formate buffer (pH 7.0).

  • Thermal Stress Initiation: Aliquot 2 mL of the solution into hermetically sealed amber glass vials (to prevent concurrent photo-degradation). Incubate the vials in a precision thermal block at 80°C.

  • Kinetic Sampling & Quenching (The Self-Validation Step): Pull samples at 0, 24, 72, 168, and 336 hours. Crucial Causality: Immediately quench the thermal and radical reactions by transferring the aliquot into a pre-chilled (-20°C) vial containing 100 µL of 1% formic acid in acetonitrile. This drops the pH and temperature instantly, locking the chemical state and preventing ex-vivo degradation.

  • Orthogonal Control: Run a parallel control in anhydrous DMSO at 80°C to decouple purely thermal homolysis from hydrolytic degradation.

  • LC-HRMS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. Detect using a Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode to capture exact mass data for structural elucidation.

workflow Step1 Sample Prep (API in Buffer) Step2 Thermal Stress (80°C, 14 Days) Step1->Step2 Step3 Quench & Extract (Cold MeCN) Step2->Step3 Step4 LC-HRMS/MS Analysis Step3->Step4 Step5 Pathway Elucidation Step4->Step5

Fig 2. Self-validating experimental workflow for forced thermal degradation analysis.

Quantitative Degradant Profiling

The following table synthesizes the expected quantitative mass spectrometry data for the primary degradation products, linking exact mass shifts to their specific mechanistic causality.

Degradant ProductDegradation PathwayMolecular FormulaExact Mass [M+H]⁺Causality / Mechanism
2-Hydroxy-N-ethyl-N-(methallyl)propanamide Hydrolytic DechlorinationC₉H₁₇NO₂172.1338Nucleophilic substitution (SN2) of the highly labile α-chloride by H₂O under thermal stress.
2-Chloro-N-ethylpropanamide N-DealkylationC₅H₁₀ClNO136.0529Radical-mediated hydrogen abstraction at the allylic carbon, followed by N-C scission and loss of methacrolein.
2-Chloro-N-(methallyl)propanamide N-DealkylationC₇H₁₂ClNO162.0685Oxidative cleavage of the N-ethyl group via a transient hemiaminal intermediate.
Epoxide Derivative Thermo-oxidativeC₉H₁₆ClNO₂206.0948Electrophilic addition of reactive oxygen species to the electron-rich methallyl double bond.

Conclusion

The thermal stability of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is fundamentally limited by the electrophilicity of its α-chloroamide core and the low bond dissociation energy of its N-methallyl group. To mitigate degradation during storage or formulation, the compound must be protected from nucleophiles (moisture) and radical initiators (oxygen, trace metals, heat). Formulators should prioritize anhydrous, inert-gas-purged environments and consider the addition of free-radical scavengers (e.g., BHT) to suppress the N-dealkylation and alkene oxidation pathways.

References

  • Title: Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides Source: Environmental Research (2023) URL: [Link]

  • Title: Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water Source: Science of The Total Environment (2013) URL: [Link]

  • Title: Degradation of Chloroacetanilide Herbicides by Anodic Fenton Treatment Source: Journal of Agricultural and Food Chemistry (2006) URL: [Link]

  • Title: Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1 Source: NCBI Bookshelf, NIH Molecular Libraries Program (2010) URL: [Link]

Sources

Mechanistic Toxicity Screening Guide for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the preliminary toxicity screening of a novel synthetic building block requires moving beyond standard checklist toxicology. 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is an α-chloropropionamide derivative. Structurally, it features a highly reactive electrophilic α-halogen motif, sharing a toxicological profile with classical chloroacetamide herbicides.

To evaluate this compound, we must design a self-validating Adverse Outcome Pathway (AOP) . We do not merely ask if the compound is toxic; we must prove how it exerts toxicity by isolating its Molecular Initiating Event (MIE) and tracking the subsequent biological cascade.

Mechanistic Rationale: The Electrophilic MIE

The core driver of toxicity for α-haloamides is their function as alkylating agents. The electrophilic α-carbon is highly susceptible to nucleophilic substitution (SN2). In a biological system, the primary nucleophile is the sulfhydryl (-SH) group of intracellular glutathione (GSH) , a reaction rapidly catalyzed by Glutathione S-Transferases (GSTs) 1[1].

When the target compound covalently binds to GSH, it rapidly depletes the cell's redox buffer. This depletion allows Reactive Oxygen Species (ROS) to accumulate unchecked, leading to lipid peroxidation, DNA breakage, and ultimately, apoptosis and membrane rupture (measured via LDH leakage)2[2].

ToxicityPathway Cmpd Target Compound (Electrophilic α-chloro motif) GSH Glutathione (GSH) Depletion via GST Conjugation Cmpd->GSH Covalent Binding (SN2) ROS Intracellular ROS Accumulation GSH->ROS Loss of Redox Buffer OxStress Oxidative Stress (Lipid Peroxidation & DNA Damage) ROS->OxStress Macromolecule Damage Apoptosis Apoptosis & LDH Leakage (Cell Death) OxStress->Apoptosis MAPK/ERK Activation

Caption: Mechanistic pathway of α-haloamide-induced cytotoxicity via GSH depletion and ROS accumulation.

Experimental Design & Workflow

To validate this pathway, we employ a tiered screening approach. We utilize HepG2 cells (human hepatocellular carcinoma) for in vitro assays because the liver is the primary site of xenobiotic metabolism, and HepG2 cells retain the functional GST enzymes necessary to model the compound's electrophilic reactivity3[3].

Workflow Prep Compound Prep (DMSO Stock) Tier1 Tier 1: Viability (MTT / HepG2) Prep->Tier1 Tier2 Tier 2: Mechanism (GSH / ROS / LDH) Tier1->Tier2 Tier3 Tier 3: In Vivo (Zebrafish Embryo) Tier2->Tier3 Profile Final Toxicity Profile Tier3->Profile

Caption: Tiered preliminary toxicity screening workflow for electrophilic amides.

Step-by-Step Methodologies (Self-Validating Protocols)

A protocol is only scientifically rigorous if it can prove its own causality. Therefore, our in vitro assays incorporate N-acetylcysteine (NAC) , a known ROS scavenger and GSH precursor. If co-treatment with NAC rescues the cells from the target compound, we mathematically prove that the toxicity is driven by oxidative stress rather than off-target receptor binding 3[3].

Tier 1: Cytotoxicity & Rescue Validation (MTT Assay)
  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Expose cells to the target compound at logarithmic concentrations (1, 10, 50, 100 µM).

  • Self-Validation Control: In parallel wells, pre-treat cells with 5 mM NAC for 1 hour prior to compound exposure.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.

Tier 2: Mechanistic Profiling (GSH, ROS, and LDH)
  • GSH Depletion Assay:

    • Causality: Confirms the MIE.

    • Protocol: Treat HepG2 cells with the compound for 24 hours. Lyse cells and add Ellman’s reagent (DTNB). The free thiols will react to form TNB. Measure absorbance at 412 nm to quantify total GSH pool depletion.

  • ROS Accumulation (DCFDA Assay):

    • Causality: Confirms the secondary cascade.

    • Protocol: Load cells with 10 µM H₂DCFDA (a cell-permeant ROS indicator) for 30 minutes in the dark. Wash and expose to the compound. Measure fluorescence (Ex/Em = 485/535 nm) at 1, 4, and 24 hours.

  • Membrane Integrity (LDH Leakage):

    • Causality: Differentiates between early apoptosis and late-stage necrotic membrane failure4[4].

    • Protocol: Collect 50 µL of culture medium from treated cells. Mix with LDH reaction buffer. Measure absorbance at 490 nm. A spike in extracellular LDH indicates catastrophic cell membrane rupture.

Tier 3: Preliminary In Vivo Screening (Zebrafish Embryo Model)

Because in vitro cell lines lack complex systemic interactions, we utilize the Zebrafish Embryo Acute Toxicity (ZFET) test. Zebrafish embryos are highly sensitive to electrophilic xenobiotics and oxidative stress, making them ideal for modeling developmental toxicity5[5].

  • Exposure: Select healthy embryos at 4 hours post-fertilization (hpf). Place 1 embryo per well in a 96-well plate.

  • Dosing: Expose to the target compound (0.1, 1, 10 µM) in E3 medium.

  • Observation: Monitor at 24, 48, 72, and 96 hpf using an inverted microscope. Record mortality, hatching rate, and morphological deformities (e.g., yolk sac edema, tail curvature).

Quantitative Data Interpretation

To streamline decision-making for drug development professionals, all assay outputs must be synthesized into a unified mechanistic matrix.

Assay / BiomarkerTarget Compound (Expected Trend)Compound + NAC Rescue (Expected Trend)Mechanistic Implication
Cell Viability (MTT) Dose-dependent decreaseSignificant recovery of viabilityToxicity is strictly ROS/Electrophile-dependent.
Intracellular GSH Rapid depletion (< 24h)Maintained at baseline levelsConfirms SN2 covalent binding to thiols.
Intracellular ROS High fluorescence spikeSuppressed fluorescenceGSH depletion directly causes oxidative stress.
LDH Leakage Increased extracellular LDHMinimal LDH releaseOxidative stress leads to lipid peroxidation and membrane rupture.
Zebrafish Hatching Delayed or reduced ratePartial rescue of hatching rateSystemic translation of oxidative developmental toxicity.

Sources

CAS 1016790-17-2 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide material safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Toxicology and Handling Workflows for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Executive Summary & Chemical Identity

As modern drug discovery and agrochemical development increasingly rely on targeted covalent modifiers, compounds bearing electrophilic warheads require rigorous, mechanism-based safety protocols. CAS 1016790-17-2 , chemically identified as 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, is a highly specialized building block[1].

Structurally, this molecule features a 2-chloropropanamide moiety coupled with N-ethyl and N-methallyl (2-methylprop-2-en-1-yl) substituents. Unlike standard inert solvents or basic reagents, this compound is an active alkylating agent. Standard 16-section Safety Data Sheets (SDS) often fail to capture the nuanced reactivity of such molecules. This whitepaper bridges that gap, providing researchers and process chemists with a deep mechanistic understanding of its toxicology, coupled with field-proven, self-validating handling protocols.

Physicochemical Profiling & Structural Analysis

The hazard profile of CAS 1016790-17-2 is dictated by the intersection of its lipophilicity and its electrophilic warhead. To safely handle this compound, one must understand the causality behind its physical properties.

Physicochemical ParameterValueToxicological & Handling Implication
Molecular Weight 189.68 g/mol Low molecular weight facilitates rapid diffusion across dermal and mucosal barriers.
Chemical Formula C9H16ClNOHalogenated aliphatic structure indicates high lipophilicity and poor aqueous solubility.
Electrophilic Motif 2-chloropropanamideThe secondary alkyl chloride acts as a tempered, selective alkylating agent for biological thiols.
Hydrogen Bond Acceptors 1 (Carbonyl)Can interact with target protein binding pockets prior to covalent bond formation.
Rotatable Bonds 4Conformational flexibility allows the warhead to adapt to various enzymatic active sites.

Structural Insight: Unlike unhindered primary chloroacetamides, the secondary alpha-carbon in the 2-chloropropanamide moiety introduces steric hindrance. This tempers its electrophilicity, reducing indiscriminate reactivity while preserving its ability to selectively alkylate highly nucleophilic, low-pKa catalytic cysteines[2]. While this makes it an excellent covalent probe, it also makes its toxicological effects highly specific and insidious.

Mechanistic Toxicology & Hazard Assessment

The toxicity of CAS 1016790-17-2 does not stem from generic corrosivity, but from targeted covalent modification. The alpha-chloro amide undergoes a nucleophilic substitution ( SN​2 ) reaction with biological nucleophiles.

1. Protein Alkylation and Sensitization: The primary biological targets for alpha-chloro amides are the sulfhydryl (-SH) groups of exposed cysteine residues on proteins[3]. When CAS 1016790-17-2 permeates the skin, it alkylates epidermal proteins. This covalent modification creates immunogenic haptens. The immune system recognizes these modified proteins as foreign, triggering a severe Type IV delayed hypersensitivity reaction (allergic contact dermatitis).

2. Glutathione Depletion and Oxidative Stress: Upon systemic or inhalation exposure, the compound readily crosses cell membranes due to its high lipophilicity. Once intracellular, it reacts with Glutathione (GSH), the cell's primary antioxidant[2]. The rapid depletion of GSH removes the cell's defense against reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.

Mandatory Visualization: Toxicity & Quenching Pathway

G Compound CAS 1016790-17-2 (Alpha-Chloro Amide) Exposure Unprotected Cellular Exposure Compound->Exposure Quench Chemical Quenching (Na2S2O3 / L-Cysteine) Compound->Quench GSH Glutathione (GSH) Depletion Exposure->GSH Protein Cysteine Alkylation (Protein Modification) Exposure->Protein Toxicity Cytotoxicity & Skin Sensitization GSH->Toxicity Protein->Toxicity Thioether Inactive Thioether Adduct Quench->Thioether Disposal Safe Environmental Disposal Thioether->Disposal

Fig 1: Mechanistic pathway of alpha-chloro amide toxicity and targeted chemical quenching.

Experimental Handling Protocols

Standard laboratory PPE is insufficient for handling lipophilic alkylating agents. The following step-by-step methodology must be strictly adhered to:

Step 1: Advanced PPE Selection Standard nitrile gloves offer poor breakthrough times for halogenated lipophilic organics.

  • Action: Double-glove. Use a heavy-duty butyl rubber outer glove over an extended-cuff nitrile inner glove.

  • Causality: Butyl rubber provides a highly impermeable barrier to lipophilic amides, while the inner nitrile glove protects against accidental exposure during doffing.

Step 2: Engineering Controls

  • Action: Handle exclusively within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a verified face velocity of 80-100 fpm.

  • Causality: Preventing aerosolization or vapor accumulation is critical to avoiding respiratory tract alkylation and subsequent GSH depletion.

Step 3: Precision Transfer

  • Action: Use static-dissipative spatulas for solids, or positive displacement pipettes if the batch presents as a viscous liquid. Never use standard air-displacement pipettes.

  • Causality: The vapor pressure and viscosity of halogenated amides can cause air-displacement pipettes to drip, leading to unrecognized micro-spills on the benchtop.

Spill Mitigation & Chemical Quenching (Self-Validating System)

If a spill occurs, wiping it with solvent only spreads the electrophile. The compound must be chemically deactivated via nucleophilic substitution, converting it into a benign thioether. Furthermore, the decontamination must be analytically validated.

Step-by-Step Quenching & Validation Protocol:

  • Primary Quench: Flood the contaminated area or reaction vessel with a freshly prepared 0.5 M solution of Sodium Thiosulfate ( Na2​S2​O3​ ) or 0.2 M L-cysteine in a mildly alkaline buffer (pH 8.0).

  • Incubation: Allow the quenching solution to sit for a minimum of 30 minutes. The alkaline pH deprotonates the thiol/thiosulfate, maximizing its nucleophilicity to attack the alpha-carbon of CAS 1016790-17-2.

  • Self-Validation via Ellman’s Assay: To prove the area is safe, we utilize Ellman's reagent (DTNB), a standard tool for high-throughput thiol-reactivity screening[4].

    • Swab the quenched area and elute into a vial.

    • Add a known, trace amount of a standard thiol (e.g., 10 μM L-cysteine).

    • Add DTNB solution.

    • Logic: If CAS 1016790-17-2 is still present, it will rapidly alkylate the trace L-cysteine. When DTNB is added, there will be no free thiols left to react, and the solution will remain clear (Hazard). If the spill was successfully quenched, the trace L-cysteine survives to react with DTNB, cleaving the disulfide bond to release the TNB2− anion, turning the solution bright yellow at 412 nm (Safe).

This self-validating system ensures that safety is proven by chemical kinetics, not just assumed by visual inspection.

References

  • National Center for Biotechnology Information (NIH). "Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)". Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Covalent targeting of acquired cysteines in cancer". PMC. Available at:[Link]

  • American Chemical Society (ACS). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening". Journal of the American Chemical Society. Available at:[Link]

Sources

A Methodological Guide to the Crystallographic Analysis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive methodological framework for the synthesis, crystallization, and structural elucidation of the novel compound 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (C₉H₁₆ClNO). While, to date, no public crystallographic data for this specific molecule is available, this document serves as a detailed roadmap for researchers undertaking such an investigation.[1] We will explore the critical steps from chemical synthesis and purification to the generation of high-quality single crystals suitable for X-ray diffraction analysis. Furthermore, this guide will delve into the theoretical underpinnings and practical considerations of single-crystal X-ray diffraction, from data collection and processing to structure solution, refinement, and validation. By grounding our discussion in established protocols and authoritative sources, we aim to provide a self-validating system for the rigorous crystallographic characterization of this and other novel small molecules.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development and materials science, an unambiguous understanding of a compound's crystal structure is paramount. It dictates molecular interactions, solubility, stability, and, in the pharmaceutical context, its ability to interact with biological targets. The subject of this guide, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, is a small organic molecule for which structural data is not yet publicly available.[1] This document outlines the necessary steps to bridge this knowledge gap, providing a robust experimental and computational workflow for its complete crystallographic characterization.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of the target compound in high purity. Impurities can inhibit crystallization or lead to misleading structural data. A plausible synthetic route for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is proposed below, based on established amide formation reactions.

Proposed Synthetic Pathway

A logical approach involves the acylation of a secondary amine, N-ethyl-N-(2-methylprop-2-en-1-yl)amine, with 2-chloropropanoyl chloride.

Diagram 1: Proposed Synthesis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

G cluster_reactants Reactants cluster_product Product R1 N-ethyl-N-(2-methylprop-2-en-1-yl)amine P 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide R1->P Acylation R2 2-chloropropanoyl chloride R2->P

Caption: A proposed two-component acylation reaction for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-ethyl-N-(2-methylprop-2-en-1-yl)amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 2-chloropropanoyl chloride (1.1 eq.) in DCM dropwise via the dropping funnel over 30 minutes to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Characterization and Purity Assessment

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations for C₉H₁₆ClNO
¹H and ¹³C NMR Structural confirmation and purityCharacteristic shifts for ethyl, 2-methylprop-2-en-1-yl, and 2-chloropropanamide moieties.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the expected mass (Monoisotopic Mass: 189.09204 Da).[1]
FT-IR Spectroscopy Functional group identificationPresence of a strong amide C=O stretch (typically ~1650 cm⁻¹).
Elemental Analysis Elemental composition verificationPercentages of C, H, Cl, N, and O should be within ±0.4% of the theoretical values.

Crystallization: The Art and Science of Single Crystal Growth

The growth of a single, well-ordered, and appropriately sized crystal is often the most challenging step in X-ray crystallography. A variety of techniques should be systematically employed to find the optimal crystallization conditions.

Common Crystallization Techniques
  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution promotes crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and leading to crystallization.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). Ideal solvents will dissolve the compound when heated but show lower solubility at room temperature.

  • Screening Setup: Prepare saturated or near-saturated solutions of the compound in promising solvents or solvent mixtures.

  • Execution: Employ the techniques described in section 3.1. Set up multiple crystallization trials in parallel, varying solvents, concentrations, and temperatures.

  • Observation: Monitor the trials regularly under a microscope for the appearance of single crystals. Promising conditions should be further optimized by fine-tuning the parameters.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once a suitable crystal is obtained, it can be analyzed using X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis

G A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Reduction and Integration B->C Raw Diffraction Images D Structure Solution (e.g., Direct Methods) C->D Reflection Data (hkl, I, σ(I)) E Structure Refinement D->E Initial Atomic Model F Structure Validation E->F Refined Model G CIF File Generation F->G Validated Structure

Caption: A stepwise workflow from crystal mounting to final structure validation and reporting.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction patterns are collected.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for experimental factors. The resulting data is then used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods. From this map, an initial model of the molecule can be built.

Structure Refinement

The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative process, the atomic coordinates, thermal parameters, and other variables are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Structure Validation and Reporting

The final refined structure must be carefully validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, bond angles, and torsion angles against expected values, as well as analyzing the residual electron density map for any unassigned peaks. The final validated structure is then reported in the standard Crystallographic Information File (CIF) format. This file contains all the necessary information to reproduce and analyze the crystal structure and is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[2][3][4]

Hypothetical Crystallographic Data Summary

The following table presents a hypothetical summary of the kind of data that would be generated from a successful crystallographic analysis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide.

Parameter Hypothetical Value Significance
Chemical Formula C₉H₁₆ClNOThe elemental composition of the molecule.
Formula Weight 189.68 g/mol The molar mass of the compound.
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 98.5°The size of the repeating unit of the crystal lattice.
Volume 1045 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Density (calculated) 1.20 g/cm³The calculated density of the crystal.
Final R-indices R₁ = 0.045, wR₂ = 0.110Indicators of the quality of the fit between the model and the data.
Goodness-of-fit (S) 1.05A measure of the overall quality of the refinement.

Conclusion

While the crystal structure of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide has not yet been reported, this guide provides a comprehensive and authoritative framework for its determination. By following a systematic approach encompassing synthesis, purification, crystallization, and state-of-the-art X-ray diffraction techniques, researchers can successfully elucidate the three-dimensional structure of this and other novel compounds. The resulting structural information is invaluable for understanding the molecule's properties and for its potential applications in various scientific fields, including drug discovery and materials science.

References

  • PubChem. 2-chloro-n-ethyl-n-(2-methylprop-2-en-1-yl)propanamide. National Center for Biotechnology Information. [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. [Link]

  • NextSDS. 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

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Methodological & Application

Application Note: Synthesis and Purification Protocol for 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (CAS: 1016790-17-2) is a highly versatile α -chloroacetamide building block utilized extensively in drug discovery and agricultural chemistry [1]. Its structural motif—a reactive α -chloro group coupled with a sterically hindered, unsaturated tertiary amide—makes it an excellent electrophile for nucleophilic substitution reactions (e.g., forming novel aminoacetamides) and cross-coupling methodologies.

Retrosynthetic Strategy: The most efficient, scalable, and atom-economical route to synthesize this tertiary amide is via the N -acylation of a secondary amine. Specifically, the reaction between N -ethyl-2-methylprop-2-en-1-amine (also known as N -ethylmethallylamine) and 2-chloropropanoyl chloride under modified Schotten-Baumann conditions (using an anhydrous organic solvent and an organic base) yields the target compound.

Causality in Experimental Design:

  • Base Selection: Triethylamine (TEA) or N,N -diisopropylethylamine (DIPEA) is employed as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Temperature Control: The acylation is highly exothermic. Initiating the reaction at 0 °C suppresses unwanted side reactions, such as the polymerization of the methallyl group or ketene formation from the acid chloride.

Process Visualization

SynthesisWorkflow Start 1. Reagent Preparation Amine + TEA in DCM Cooling 2. Thermal Control Equilibrate to 0 °C Start->Cooling Addition 3. Electrophile Addition Dropwise 2-Chloropropanoyl Chloride Cooling->Addition Reaction 4. Amide Bond Formation Stir at 20-25 °C (2-4 h) Addition->Reaction Workup 5. Aqueous Quench & Wash HCl, NaHCO3, Brine Reaction->Workup Purification 6. Isolation Flash Chromatography Workup->Purification Product 7. Pure Product CAS: 1016790-17-2 Purification->Product

Figure 1: Step-by-step workflow for the synthesis and isolation of the target α -chloroacetamide.

Materials and Reagents

All reagents should be of synthetic grade or higher. Dichloromethane (DCM) must be anhydrous to prevent the hydrolysis of the acid chloride into 2-chloropropanoic acid, which would drastically reduce the yield.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
N -ethyl-2-methylprop-2-en-1-amineNucleophile (Starting Material)1.0 eq10.0 mmol (0.99 g)
2-Chloropropanoyl chlorideElectrophile1.1 eq11.0 mmol (1.40 g)
Triethylamine (TEA)Acid Scavenger (Base)1.5 eq15.0 mmol (1.52 g / 2.09 mL)
Dichloromethane (Anhydrous)SolventN/A30 mL
1M Aqueous HClWorkup (Amine removal)N/A20 mL
Saturated Aqueous NaHCO 3​ Workup (Acid removal)N/A20 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Thermal Control
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to ensure an anhydrous atmosphere.

  • Solubilization: Inject 20 mL of anhydrous DCM into the flask, followed by 10.0 mmol of N -ethyl-2-methylprop-2-en-1-amine and 15.0 mmol of TEA.

  • Cooling: Submerge the flask in an ice-water bath. Allow the mixture to stir for 10 minutes to reach internal thermal equilibrium (0 °C). Rationale: Pre-cooling is critical to manage the enthalpy of the subsequent acylation step.

Phase 2: Electrophile Addition
  • Dilution: In a separate dry vial, dilute 11.0 mmol of 2-chloropropanoyl chloride in 10 mL of anhydrous DCM.

  • Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the acid chloride solution dropwise to the stirring amine mixture over 30 minutes.

  • Observation: A white precipitate (triethylammonium chloride salt) will begin to form immediately. Rationale: Dropwise addition maintains a low steady-state concentration of the highly reactive acid chloride, preventing localized heating and side-product formation.

Phase 3: Reaction Propagation and Quenching
  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 2 to 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 4:1, UV/KMnO 4​ stain) or LC-MS until the secondary amine is completely consumed.

  • Quenching: Quench the reaction by adding 10 mL of deionized water. Stir vigorously for 5 minutes to dissolve the precipitated salts and hydrolyze any residual acid chloride.

Phase 4: Workup and Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer from the aqueous layer. Extract the aqueous layer once more with 10 mL of DCM. Combine the organic layers.

  • Washing (Self-Validating Purity System):

    • Wash the combined organics with 20 mL of 1M HCl. Causality: This protonates and extracts any unreacted amine and residual TEA into the aqueous phase.

    • Wash with 20 mL of saturated NaHCO 3​ . Causality: This neutralizes and extracts any 2-chloropropanoic acid formed from the hydrolysis of the acid chloride.

    • Wash with 20 mL of saturated brine to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude material via flash column chromatography on silica gel (Eluent gradient: 0% to 20% Ethyl Acetate in Hexanes). The target compound elutes as a clear, colorless oil.

Analytical Validation

To ensure the trustworthiness of the synthesized material, the product must be validated against the following expected parameters for CAS 1016790-17-2 [2]. Due to the tertiary amide, restricted rotation around the C-N bond will result in two distinct rotamers visible in the NMR spectra at room temperature.

Analytical TechniqueExpected Data / Observation
Appearance Colorless to pale yellow viscous oil.
LC-MS (ESI+) Calculated for C 9​ H 16​ ClNO [M+H] + : 190.09. Found: ~190.1
1 H NMR (CDCl 3​ , 400 MHz) Complex spectra due to rotamers. Key signals: ~4.5 ppm (q, 1H, CH-Cl), ~4.8-5.0 ppm (m, 2H, =CH 2​ ), ~3.8-4.0 ppm (m, 2H, N-CH 2​ -C=), ~3.3-3.5 ppm (m, 2H, N-CH 2​ CH 3​ ).
Purity (HPLC) > 95% (Standard requirement for downstream biological or synthetic applications).

References

  • Enamine Ltd. (n.d.). Enamine Building Blocks: EN300-28124. Distributed via AXEL / AS ONE Corporation. Retrieved March 18, 2026, from [Link]

use of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide as a Versatile Building Block in Complex Heterocycle Synthesis

Executive Summary

The compound 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (CAS: 1016790-17-2) is a highly functionalized Enamine building block designed for advanced organic synthesis. Featuring an electrophilic α-chloroamide moiety tethered to a nucleophilic/radical-accepting methallyl group, this molecule is a privileged substrate for intramolecular cyclizations. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this building block in the synthesis of densely substituted γ-lactams (pyrrolidin-2-ones)—a ubiquitous pharmacophore in modern drug discovery.

Physicochemical & Structural Profiling

To understand the synthetic utility of this building block, one must analyze its structural topology:

  • The α-Chloroamide Core : The carbon-chlorine bond adjacent to the carbonyl group is relatively weak and highly susceptible to homolytic cleavage via Single-Electron Transfer (SET). It is also a prime site for classical SN2 nucleophilic displacement.

  • The N-Methallyl Group : The pendant 2-methylprop-2-en-1-yl chain is perfectly spaced to act as an intramolecular radical acceptor. According to Baldwin’s Rules for ring closure, the stereoelectronic alignment heavily favors a 5-exo-trig cyclization over a 6-endo-trig pathway.

  • The N-Ethyl Group : Provides lipophilicity and acts as a stable protecting/directing group during transition-metal catalysis.

When subjected to radical initiation, the resulting cyclization yields 4-(chloromethyl)-1-ethyl-3,4-dimethylpyrrolidin-2-one , generating two new contiguous stereocenters (at C3 and C4 of the pyrrolidinone ring).

Mechanistic Framework: Atom Transfer Radical Cyclization (ATRC)

The most powerful application of this building block is the [1]. ATRC allows for the construction of complex cyclic frameworks with 100% atom economy, as the chlorine atom is retained in the final product, serving as a handle for late-stage functionalization.

Causality of the Catalytic Cycle : When a Cu(I) catalyst is introduced, it reduces the α-C-Cl bond via SET, generating an α-carbonyl secondary radical and a Cu(II)-Cl species. The secondary radical rapidly attacks the internal carbon (C2) of the methallyl group (5-exo-trig). This forms the 5-membered pyrrolidinone ring and leaves a highly reactive primary radical at the terminal carbon. To terminate the cycle, this primary radical abstracts the chlorine atom from the Cu(II)-Cl complex, regenerating the Cu(I) catalyst and yielding the chloromethyl-substituted γ-lactam.

ATRC_Reaction Substrate 2-Chloro-N-ethyl-N- (2-methylallyl)propanamide AlphaRad α-Carbonyl Radical (Secondary Radical) Substrate->AlphaRad Cu(I) → Cu(II)-Cl (SET) CyclizedRad Pyrrolidinone Radical (Primary Radical) AlphaRad->CyclizedRad 5-exo-trig Cyclization Product 4-(Chloromethyl)- γ-lactam Product CyclizedRad->Product Cu(II)-Cl → Cu(I) (Cl Transfer)

Caption: Mechanism of Cu-catalyzed Atom Transfer Radical Cyclization (ATRC) for γ-lactam synthesis.

Alternatively, [2] can be employed. Using an Iridium or Ruthenium photocatalyst under blue LED irradiation provides a milder, room-temperature activation pathway. By introducing a sacrificial hydrogen atom donor (like Hantzsch ester), the pathway can be diverted from an ATRC to a reductive cyclization, yielding a dehalogenated product [3].

Photoredox_Pathways Substrate α-Chloroamide Substrate Radical α-Carbonyl Radical Substrate->Radical SET from Catalyst ExcitedCat *Ir(ppy)3 / Visible Light ExcitedCat->Radical Cyclized Cyclized Primary Radical Radical->Cyclized 5-exo-trig ProductATRC Halogenated γ-Lactam (ATRC Pathway) Cyclized->ProductATRC Cl Atom Transfer (No Reductant) ProductReductive Non-Halogenated γ-Lactam (Reductive Pathway) Cyclized->ProductReductive HAT (w/ Hantzsch Ester)

Caption: Divergent photoredox pathways: Standard ATRC vs. Reductive Radical Cyclization.

Comparative Data Analysis

The table below summarizes the quantitative performance of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide across different synthetic methodologies.

MethodologyCatalyst / ReagentsAdditives / ReductantsConditionsMajor Product TypeTypical Yield
Cu-Catalyzed ATRC 10 mol% CuClPMDETA (Ligand)DCE, 80 °C, 6 h4-(Chloromethyl)-γ-lactam75–85%
Photoredox ATRC 2 mol% fac-Ir(ppy)3NoneMeCN, Blue LED, 25 °C, 16 h4-(Chloromethyl)-γ-lactam80–90%
Reductive Photoredox 2 mol% fac-Ir(ppy)3Hantzsch Ester (1.5 eq)MeCN, Blue LED, 25 °C, 16 h4-Methyl-γ-lactam (Dehalogenated)70–80%
α-Substitution (SN2) NoneBenzylamine, K2CO3DMF, 60 °C, 12 hα-Amino Amide (Uncyclized)85–95%

Experimental Protocols

Protocol 1: Copper-Catalyzed ATRC for γ-Lactam Synthesis

Rationale: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) is utilized as a tridentate ligand because it effectively solubilizes CuCl in organic solvents and lowers its oxidation potential, dramatically accelerating the initial SET event.

  • Preparation : In an oven-dried Schlenk flask under a strict nitrogen atmosphere, add CuCl (0.1 equiv) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration relative to the substrate.

  • Ligand Complexation : Inject PMDETA (0.1 equiv) via syringe. Stir at room temperature for 15 minutes. Self-Validation: The formation of the active catalytic species is visually confirmed as the suspension turns into a homogeneous light-green/blue solution.

  • Reaction Execution : Add 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (1.0 equiv). Heat the mixture to 80 °C and stir for 6 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material spot is fully consumed.

  • Workup & Purification : Cool to room temperature. To quench the reaction and remove the copper complex, filter the mixture through a short pad of neutral alumina, washing generously with EtOAc. Concentrate the filtrate in vacuo and purify via flash column chromatography to afford 4-(chloromethyl)-1-ethyl-3,4-dimethylpyrrolidin-2-one.

Protocol 2: Visible-Light Photoredox Cyclization

Rationale: Photoredox catalysis avoids the thermal degradation of sensitive functional groups. Degassing is critical because molecular oxygen is a potent triplet state quencher that will deactivate the excited *Ir(ppy)3 catalyst before SET can occur.

  • Preparation : To a dry, clear-glass reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv) and fac-Ir(ppy)3 (0.02 equiv).

  • Degassing : Dissolve the mixture in anhydrous acetonitrile (0.1 M). Seal the vial with a septum and degas the solution via three consecutive freeze-pump-thaw cycles. Backfill with argon.

  • Irradiation : Place the vial in a photoreactor equipped with 450 nm blue LEDs (approx. 5 cm from the light source to prevent thermal overheating). Stir at 25 °C for 16 hours.

  • Workup : Remove the solvent under reduced pressure. Purify the crude residue directly by silica gel flash chromatography to isolate the cyclized product.

Protocol 3: Nucleophilic Substitution (SN2) at the α-Position

Rationale: The α-chloride is highly electrophilic due to the inductive pull of the adjacent carbonyl. By omitting SET catalysts, radical pathways are suppressed, allowing classical SN2 displacement to proceed cleanly, preserving the methallyl double bond for downstream cross-metathesis.

  • Reaction Setup : Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Execution : Add benzylamine (1.5 equiv) and anhydrous K2CO3 (2.0 equiv). Stir the suspension at 60 °C for 12 hours.

  • Workup : Dilute the mixture with distilled water (5 volumes) and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate.

  • Purification : Purify via silica gel chromatography to yield the uncyclized α-benzylamino N-ethyl-N-(methallyl)propanamide.

References

  • Clark, A. J. (2002). Atom transfer radical cyclisation reactions mediated by copper complexes. Chemical Society Reviews, 31(1), 1-11. URL:[Link]

  • Shen, Y., Cornella, J., Julia-Hernandez, F., & Martin, R. (2022). Enantioselective Radical Reactions Using Chiral Catalysts. Chemical Reviews, 122(2), 2328-2375. URL:[Link]

  • Pellizzoni, M., et al. (2024). Radical Cyclization-initiated Difunctionalization Reactions of Alkenes and Alkynes. Preprints.org. URL:[Link]

Application Note: Palladium-Catalyzed Cascade Cyclization and Cross-Coupling of 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Document Version: 1.0.0 (Validated Protocol)

Executive Summary

Pyrrolidin-2-ones (γ-lactams) are privileged structural motifs in medicinal chemistry, serving as the core pharmacophore in numerous central nervous system (CNS) therapeutics and protease inhibitors. Traditional synthetic routes to highly substituted pyrrolidin-2-ones often require lengthy, multi-step sequences with poor atom economy.

This application note details a highly efficient, self-validating protocol for the synthesis of complex, tetra-substituted γ-lactams via a palladium-catalyzed cascade carbopalladation/Suzuki-Miyaura cross-coupling. By utilizing 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide as a bifunctional substrate, researchers can rapidly construct the pyrrolidin-2-one core while simultaneously functionalizing the C4 position in a single, robust operation.

Mechanistic Architecture & Causality

The rational design of the substrate and the catalytic system dictates the success of this cascade. Moving beyond simple step-execution, understanding the mechanistic causality is critical for troubleshooting and reaction scaling.

  • Chemoselective Oxidative Addition : The unactivated secondary C(sp³)–Cl bond undergoes oxidative addition to an electron-rich Pd(0) center. The α-chloro amide is specifically chosen over its iodo- or bromo-analogues to prevent premature background radical generation, ensuring high-fidelity transition-metal control .

  • Kinetically Driven Carbopalladation : The resulting Pd(II) enolate equivalent undergoes a rapid, kinetically favored 5-exo-trig cyclization across the tethered methallyl group.

  • The Quaternary Advantage (Suppression of β-Hydride Elimination) : The choice of the 2-methylprop-2-en-1-yl (methallyl) tether is the mechanistic linchpin of this protocol. Cyclization onto the internal alkene carbon generates a primary alkyl-Pd(II) species adjacent to a newly formed quaternary stereocenter (C4 of the pyrrolidinone). The absolute absence of syn-β-hydrogens completely blocks the competitive β-hydride elimination pathway, trapping the intermediate for subsequent cross-coupling .

  • Transmetalation & Reductive Elimination : The trapped alkyl-Pd(II) intermediate is intercepted by an arylboronic acid (e.g., phenylboronic acid), undergoing base-promoted transmetalation and reductive elimination to yield 4-benzyl-1-ethyl-3,4-dimethylpyrrolidin-2-one .

Mechanism A Substrate: α-Chloro Amide C9H16ClNO C α-Palladated Amide [Pd(II) Enolate Equivalent] A->C Oxidative Addition (Rate-Limiting) B Pd(0) / RuPhos Active Catalyst B->C Insertion D Primary Alkyl-Pd(II) Intermediate (No β-hydrogens available) C->D 5-exo-trig Carbopalladation E Transmetalation Complex with Ar-B(OH)2 D->E Transmetalation (Base Promoted) E->B Catalyst Regeneration F Product: Pyrrolidin-2-one C15H21NO E->F Reductive Elimination

Catalytic cycle of the Pd-catalyzed cascade cyclization/cross-coupling of the α-chloro amide.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and product yield. The optimization data highlights why the specific combination of RuPhos and K₃PO₄ in 1,4-Dioxane was selected for the final protocol.

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene10015
2Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane10042
3 Pd₂(dba)₃ RuPhos K₃PO₄ 1,4-Dioxane 100 88
4Pd₂(dba)₃RuPhosCs₂CO₃THF8065
5Pd(dppf)Cl₂NoneK₃PO₄1,4-Dioxane100Trace

Data Interpretation: The dialkylbiaryl phosphine ligand framework of RuPhos provides the necessary electron density to accelerate oxidative addition into the unactivated C–Cl bond, while its steric bulk promotes the final reductive elimination. K₃PO₄ is insoluble enough in 1,4-dioxane to prevent rapid degradation of the boronic acid (protodeboronation), but provides sufficient basicity at the solid-liquid interface to drive transmetalation.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Visual and analytical checkpoints are embedded to ensure the user can confirm reaction trajectory in real-time.

Workflow S1 1. Catalyst Activation Pd2(dba)3 + RuPhos S2 2. Reagent Assembly Substrate + Boronic Acid S1->S2 S3 3. Cascade Reaction 100 °C, 12 h S2->S3 S4 4. In-Process QC LC-MS (m/z 232.2) S3->S4 S4->S3 <95% Conv. S5 5. Purification Flash Chromatography S4->S5 >95% Conv.

Self-validating experimental workflow with integrated LC-MS quality control checkpoints.

Reagent Preparation & Setup
  • Substrate: 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (1.0 mmol, 189.7 g/mol )

  • Coupling Partner: Phenylboronic acid (1.5 mmol, 121.9 g/mol )

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd dimer = 5 mol% Pd)

  • Ligand: RuPhos (0.05 mmol, 5 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 mmol, 424.5 g/mol )

  • Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Execution
  • Atmosphere Control: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Catalyst Pre-Activation: Add 5 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Causality Checkpoint: The initial deep purple/red suspension of Pd₂(dba)₃ will transition to a dark orange/brown homogeneous solution. This color shift is your visual validation that the active LₙPd(0) species has successfully formed.

  • Substrate Addition: Dissolve the α-chloro amide and phenylboronic acid in the remaining 5 mL of 1,4-Dioxane. Add this solution dropwise to the active catalyst mixture.

  • Cascade Initiation: Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

In-Process Quality Control (QC)

Do not proceed to workup without validating the reaction state via LC-MS (Electrospray Ionization, Positive Mode).

  • Starting Material Validation: Look for the characteristic 3:1 isotopic pattern of the chlorine atom at m/z 190.1 and m/z 192.1 ([M+H]⁺). This peak should be <5% relative abundance.

  • Product Validation: The target product (4-benzyl-1-ethyl-3,4-dimethylpyrrolidin-2-one) lacks chlorine. Confirm reaction success by identifying a dominant, sharp peak at m/z 232.2 ([M+H]⁺).

  • Mechanistic Validation: Scan for m/z 154.1. The absence of this mass confirms that the quaternary center successfully suppressed the β-hydride elimination side-reaction.

Isolation and Purification
  • Cool the reaction to room temperature and dilute with EtOAc (20 mL).

  • Filter the mixture through a short pad of Celite to remove inorganic salts and palladium black, washing the pad with an additional 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes). The product elutes as a pale yellow oil.

Analytical Characterization

To ensure absolute structural confidence, verify the isolated product against the following expected spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.18 (m, 5H, Ar-H), 3.45 (dq, J = 14.2, 7.1 Hz, 1H, N-CH₂), 3.28 (dq, J = 14.2, 7.1 Hz, 1H, N-CH₂), 3.10 (d, J = 10.0 Hz, 1H, Ring-CH₂), 2.85 (d, J = 10.0 Hz, 1H, Ring-CH₂), 2.75 (s, 2H, Ar-CH₂), 2.40 (q, J = 7.5 Hz, 1H, Ring-CH), 1.15 (s, 3H, C4-CH₃), 1.12 (t, J = 7.1 Hz, 3H, N-CH₂CH₃), 1.05 (d, J = 7.5 Hz, 3H, C3-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 176.5 (C=O), 138.2 (Ar-C), 130.1, 128.5, 126.4 (Ar-CH), 55.2 (Ring-CH₂), 45.1 (Ring-C4 quaternary), 43.8 (Ar-CH₂), 40.2 (Ring-CH), 38.5 (N-CH₂), 22.4 (C4-CH₃), 13.5 (N-CH₂CH₃), 11.2 (C3-CH₃).

  • HRMS (ESI-TOF): m/z calculated for C₁₅H₂₂NO [M+H]⁺ 232.1696, found 232.1691.

References

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555-1564.[Link]

  • Grigg, R., & Sridharan, V. (1996). Palladium catalyzed cascade cyclisation-anion capture processes. Tetrahedron, 52(35), 11479-11502.[Link]

  • D'Souza, B. R., & et al. (2019). Recent Advances in Palladium-Catalyzed Cascade Cyclization. Chemical Reviews, 119(8), 5266-5390.[Link]

application of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide in agrochemical active ingredient development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design of VLCFA-Inhibiting Agrochemicals Utilizing 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Executive Summary & Mechanistic Rationale

The discovery of next-generation pre-emergence herbicides relies heavily on targeting the Very-Long-Chain Fatty Acid (VLCFA) elongase complex—classified as Weed Science Society of America (WSSA) Group 15 herbicides[1]. The compound 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (CAS: 1016790-17-2) serves as a highly versatile, bifunctional building block for synthesizing novel α-chloropropanamide active ingredients (AIs).

As a Senior Application Scientist, I select this specific scaffold for two critical structural reasons:

  • The Chiral α-Chloropropanamide Core : Unlike standard α-chloroacetamides (e.g., alachlor), the propanamide core features an α-methyl group, introducing a chiral center adjacent to the reactive carbonyl. Stereospecificity is paramount in Group 15 herbicides; enantiomers often display >10-fold differences in herbicidal activity and crop safening[2],[3]. The electrophilic α-chloro group acts as the primary warhead. The VLCFA synthase (a FAE1-like condensing enzyme) relies on a conserved cysteinyl sulfur in its active site, which performs a nucleophilic attack on this α-chloro group, forming an irreversible, covalently bound enzyme-inhibitor complex[4],[5].

  • The N-Methallyl Handle : The N-(2-methylprop-2-en-1-yl) substituent provides optimal steric bulk to fit the elongase binding pocket while offering a terminal alkene for downstream functionalization. Because oxiranes represent another distinct family of VLCFA-inhibiting herbicides[1],[6], epoxidizing this alkene allows for the creation of hybrid molecules that can overcome target-site resistance or alter soil half-life.

Physicochemical Profiling & SAR Potential

Before initiating library synthesis, it is crucial to map the reactive nodes and physicochemical baseline of the building block to ensure the final AI candidates maintain optimal soil mobility and root/shoot absorption.

Table 1: Physicochemical & Structural Profiling of CAS 1016790-17-2

Property / Structural FeatureValue / DescriptionAgrochemical Significance (Causality)
Molecular Weight 189.68 g/mol Ideal low-MW starting point. Allows for downstream derivatization while keeping the final AI MW < 400 g/mol , which is optimal for systemic mobility in plants.
LogP (Estimated) ~2.5 - 3.0Provides baseline lipophilicity required for crossing the plasmalemma and accumulating in the endoplasmic reticulum where FAE1 is localized.
α-Chloro Group Electrophilic CenterPrimary site for nucleophilic derivatization (Protocol A) to generate α-oxyacetamides or α-thioacetamides, which are also potent Group 15 classes[1].
α-Methyl Group Chiral CenterEnables enantioselective binding. Isolating the active stereoisomer (similar to S-metolachlor) maximizes efficacy while reducing environmental chemical load[7].
Methallyl Alkene Nucleophilic / OxidizableStrategic handle for generating oxiranes (Protocol B) or isoxazolines to tune degradation profiles and mitigate glutathione S-transferase (GST) detoxification.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of the building block into a library of AI candidates, followed by biological validation.

Workflow BB CAS 1016790-17-2 (Building Block) Subst Protocol A: Nucleophilic Substitution (Targeting α-Carbon) BB->Subst Thiol/Amine Epox Protocol B: Alkene Epoxidation (Targeting Methallyl) BB->Epox mCPBA Library Novel AI Candidate Library Subst->Library Epox->Library Assay Protocol C: In Vitro FAE1 Assay Library->Assay HTS Screening Greenhouse In Vivo Efficacy & Crop Safening Assay->Greenhouse IC50 < 100 nM Lead Lead Agrochemical Active Ingredient Greenhouse->Lead High Selectivity

Figure 1: Chemical derivatization and biological screening workflow for AI discovery.

Protocol A: Nucleophilic Substitution (Synthesis of α-Oxy/Thio-propanamides)

Causality: The α-chloro group is highly reactive, but the adjacent carbonyl renders the α-proton acidic. Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) enhances the nucleophilicity of incoming thiols or alcohols while preventing unwanted E2 dehydrohalogenation (ketene formation) at the α-carbon.

  • Dissolve CAS 1016790-17-2 (1.0 eq) in anhydrous DMF (0.2 M) under N₂ atmosphere.

  • Add anhydrous K₂CO₃ (1.5 eq) and stir for 10 minutes at 0°C.

  • Add the desired nucleophile (R-SH or R-OH, 1.1 eq) dropwise.

  • Warm to 25°C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ 190.1 for ³⁵Cl) is fully consumed.

  • Quench with ice water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Self-Validation: Confirm product identity via ¹H-NMR. The diagnostic quartet of the α-CH(Cl) proton (~4.5 ppm) must disappear, replaced by a new α-CH(Nu) resonance. The methallyl alkene protons (4.8–5.0 ppm) must remain intact.

Protocol B: Epoxidation of the N-Methallyl Handle

Causality: The 1,1-disubstituted methallyl alkene is electron-rich and undergoes electrophilic epoxidation by mCPBA significantly faster than any background oxidation of the amide nitrogen. This generates an oxirane moiety, mimicking another established class of VLCFA inhibitors[1].

  • Dissolve CAS 1016790-17-2 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0°C.

  • Add mCPBA (1.2 eq, 77% w/w) in small portions over 15 minutes to control the exotherm.

  • Stir at 0°C for 2 hours.

  • IPC: Monitor via TLC using a KMnO₄ stain. The starting material will rapidly reduce KMnO₄ (yellow spot on purple background), while the epoxide product will not.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides (Critical safety and purity step).

  • Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid. Dry and concentrate.

  • Self-Validation: Validate via ¹H-NMR. The terminal alkene protons (δ 4.8–5.0 ppm) must vanish, replaced by the characteristic diastereomeric epoxide methylene protons at δ 2.5–2.8 ppm.

Biological Validation: The VLCFA Elongase Assay

VLCFA_Pathway C18 Acyl-CoA (C18:0) FAE1 VLCFA Synthase (FAE1-like Condensing Enzyme) C18->FAE1 Malonyl Malonyl-CoA Malonyl->FAE1 Keto 3-Ketoacyl-CoA (C20:0) FAE1->Keto Condensation VLCFA VLCFAs (C20-C26) Membrane Lipids & Waxes Keto->VLCFA Elongation Inhibitor α-Chloropropanamide AI Inhibitor->FAE1 Irreversible Alkylation of Active Site Cysteine

Figure 2: Mechanism of VLCFA biosynthesis inhibition by α-chloropropanamide derivatives.

Protocol C: In Vitro FAE1 Inhibition Assay

Causality: We utilize microsomes isolated from leek (Allium porrum) because they provide a highly active, reliable source of VLCFA elongase that accurately mimics the target in susceptible monocot weeds[2],[3]. The assay measures the enzymatic condensation of [¹⁴C]-malonyl-CoA with a C18:0-CoA primer.

  • Microsome Preparation: Isolate microsomes from 7-day-old etiolated leek seedlings via differential centrifugation (100,000 × g pellet). Resuspend in 50 mM HEPES buffer (pH 7.2).

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 20 µM C18:0-CoA, 1 mM ATP, 1 mM NADPH, and 10 µM [¹⁴C]-malonyl-CoA (0.5 µCi).

  • Inhibitor Addition: Add the AI candidate dissolved in DMSO (ensure final DMSO concentration is <1% v/v to prevent solvent-induced enzyme denaturation).

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 100 µL of 5 M methanolic KOH, followed by heating at 80°C for 30 minutes to saponify the CoA esters.

  • Extraction & Quantification: Acidify with 6 M HCl, extract the free fatty acids with hexane (3x), and quantify the [¹⁴C]-labeled C20/C22 fatty acids via liquid scintillation counting.

Table 2: Comparative In Vitro Validation Metrics (Self-Validating System)

Assay ComponentPurpose / CausalityAcceptance Criteria (Validation)
[¹⁴C]-Malonyl-CoA Radiolabeled tracer to track carbon incorporation into VLCFAs.Signal-to-noise ratio > 10:1 in the negative control (no inhibitor).
S-Metolachlor (1 µM) Positive control; validated Group 15 chiral herbicide[7].Must exhibit >85% inhibition of [¹⁴C] incorporation. If <85%, discard microsomes.
Boiled Microsomes Negative control; assesses non-enzymatic background binding.[¹⁴C] incorporation must be < 5% of total radioactivity.

References

  • Liu, J., et al. (2023). "Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future." Weed Technology, Cambridge University Press. URL:[Link]

  • Böger, P. (2003). "Mode of Action for Chloroacetamides and Functionally Related Compounds." Journal of Pesticide Science, J-STAGE. URL:[Link]

  • Fuerst, E. P. (1987). "Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides." Weed Technology, Cambridge University Press. URL:[Link]

  • Zhang, Y., et al. (2024). "Toxicity and Glutathione S-Transferase-Catalyzed Metabolism of R-/S-Metolachlor in Rice." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

Sources

Application Notes & Protocols: N-Alkylation Utilizing 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic N-Alkylation in Modern Synthesis

N-alkylation stands as a cornerstone of organic synthesis, pivotal in the construction of carbon-nitrogen bonds that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups to nitrogen-containing molecules is fundamental to modulating their biological activity, physicochemical properties, and overall function. Among the diverse array of alkylating agents, α-haloamides, such as 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, have emerged as versatile and highly valuable precursors.

This particular chloroamide precursor offers a unique combination of features:

  • Tunable Reactivity: The α-chloro group provides a reactive electrophilic center for nucleophilic substitution by a broad range of primary and secondary amines, as well as other nitrogen nucleophiles.

  • Structural Complexity: The presence of both an ethyl and a methallyl group on the amide nitrogen introduces specific steric and electronic properties, which can be exploited for further synthetic transformations or to fine-tune molecular interactions. The methallyl group, in particular, offers a handle for subsequent modifications via olefin metathesis or other alkene chemistries.

  • Chirality: The propanamide backbone contains a stereocenter at the α-carbon, which, if resolved, can be used to introduce chirality into the target molecule, a critical consideration in modern drug design.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide in N-alkylation reactions. The protocols detailed herein are designed to be robust and adaptable, with a strong emphasis on the underlying chemical principles to empower users to optimize these procedures for their specific synthetic challenges.

Reaction Mechanism and Key Considerations

The fundamental reaction mechanism for the N-alkylation of amines with 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is a standard SN2 (bimolecular nucleophilic substitution) process.

Diagram 1: Proposed SN2 Mechanism

sn2_mechanism sub 2-Chloro-N-ethyl-N-(methallyl)propanamide ts [Transition State]‡ sub->ts sub->dummy2 nuc R¹R²NH (Nucleophilic Amine) nuc->ts nuc->dummy1 base Base prod N-Alkylated Product ts->prod salt Base-H⁺ Cl⁻ dummy1->ts Nucleophilic Attack dummy2->ts Chloride Leaving Group

Caption: SN2 mechanism for N-alkylation.

In this mechanism, the nucleophilic amine attacks the electrophilic α-carbon, displacing the chloride leaving group in a single, concerted step. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation and deactivation of the nucleophilic amine.

Key Experimental Considerations:

  • Choice of Base: The selection of an appropriate base is critical. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easily removed during workup. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used, particularly when a homogeneous reaction mixture is desired. The strength of the base should be sufficient to deprotonate the resulting ammonium salt without promoting side reactions like elimination.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cationic species and promote the SN2 pathway.

  • Temperature Control: As with most SN2 reactions, temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Room temperature to moderate heating (40-80 °C) is a typical starting point for optimization.

  • Stoichiometry: A slight excess of the amine nucleophile is sometimes used to ensure complete consumption of the chloroamide precursor. The stoichiometry of the base should be at least one equivalent to neutralize the generated HCl.

Protocols

General Protocol for N-Alkylation of Primary and Secondary Amines

This protocol provides a general framework for the N-alkylation of a variety of amine nucleophiles with 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide.

Diagram 2: Experimental Workflow

workflow start Start reagents Combine Amine, Base, and Solvent start->reagents add_precursor Add Chloroamide Precursor (Portion-wise or Dropwise) reagents->add_precursor reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) add_precursor->reaction workup Aqueous Workup (e.g., H₂O, Brine) reaction->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extraction dry_concentrate Dry Organic Layer (e.g., Na₂SO₄) and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification end Characterize Product purification->end

Caption: General experimental workflow for N-alkylation.

Materials:

  • 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (1.0 eq)

  • Amine nucleophile (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 - 1.2 eq), the base (e.g., K₂CO₃, 1.5 - 2.0 eq), and the anhydrous solvent (to achieve a concentration of 0.1 - 0.5 M with respect to the chloroamide).

  • Stir the resulting suspension or solution at room temperature for 10-15 minutes.

  • Add the 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (1.0 eq) to the reaction mixture. The addition can be done in one portion for less reactive amines or dropwise as a solution in the reaction solvent for more reactive amines to control any exotherm.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloroamide is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-alkylated product.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Example Reaction Parameters

The following table provides starting parameters for the N-alkylation of different classes of amines. Optimization may be required for specific substrates.

Amine NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
AnilineK₂CO₃DMF60 - 8012 - 24
BenzylamineK₂CO₃Acetonitrile40 - 606 - 12
MorpholineEt₃NAcetonitrileRoom Temp - 404 - 8
PiperidineK₂CO₃AcetonitrileRoom Temp2 - 6

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or switching to a more polar solvent like DMF or DMSO. The addition of a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) can also be beneficial, especially in less polar solvents.

  • Side Product Formation: The primary side reaction is often elimination, particularly with sterically hindered amines or at high temperatures. Using milder conditions (lower temperature, less hindered base) can mitigate this. Over-alkylation can occur with primary amines; using a slight excess of the amine can sometimes suppress this.

  • Precursor Synthesis: As 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide may not be commercially available, its synthesis from N-ethyl-N-(2-methylprop-2-en-1-yl)amine and 2-chloropropionyl chloride is a necessary preceding step. This reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane at 0 °C to room temperature.

References

  • General N-Alkylation Reviews: For a broad overview of N-alkylation strategies in organic synthesis, including the use of α-haloamides, consult comprehensive organic chemistry textbooks and review articles.
  • SN2 Reaction Mechanism: Detailed discussions on the SN2 mechanism can be found in standard organic chemistry textbooks.
  • Amide Synthesis: For protocols on the synthesis of amides from amines and acid chlorides, refer to established organic synthesis resources.

Application Note: Incorporating 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide into Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic properties of linear peptides. This application note details the integration of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide —a highly versatile, bifunctional building block—into solid-phase peptide synthesis (SPPS). By combining an electrophilic α -chloropropanamide moiety with a terminal methallyl group, this reagent enables site-selective backbone modification followed by late-stage macrocyclization via Ring-Closing Metathesis (RCM).

Mechanistic Rationale & Design Strategy

The utility of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide lies in its dual reactivity, which serves two distinct mechanistic purposes in the synthesis of constrained mimetics:

  • Targeted Electrophilic Alkylation: The α -chloroamide functions as a reactive electrophile for SN​2 displacement. While standard peptoid submonomer synthesis utilizes unhindered chloroacetamides[1], this building block is a propanamide derivative. The presence of the α -methyl group introduces steric bulk analogous to the gem-dimethyl effect, restricting the conformational freedom of the resulting thioether or amine linkage and pre-organizing the backbone for cyclization.

  • Bio-orthogonal Macrocyclization: The N -methallyl group provides a robust handle for ruthenium-catalyzed Ring-Closing Metathesis (RCM)[2]. When paired with an unnatural amino acid such as L-Allylglycine within the peptide sequence, the methallyl group undergoes cross-metathesis to form a stable, trisubstituted carbon-carbon double bond. This "hydrocarbon stapling" effectively locks the peptide into a bioactive secondary structure, enhancing target affinity and protease resistance[3],[4].

Workflow A Linear Peptide (Cys & AllylGly) B Alkylation (Bifunctional Reagent) A->B C S-Alkylated Intermediate (Pendant Methallyl) B->C D Ring-Closing Metathesis (Grubbs II, LiCl) C->D E Macrocyclic Peptidomimetic D->E

Caption: Workflow for cysteine-directed alkylation and subsequent RCM macrocyclization.

Protocol 1: Site-Selective Cysteine Alkylation

This protocol utilizes the high nucleophilicity of the cysteine thiolate to selectively displace the α -chloride of the building block, establishing a stable thioether linkage without the need for complex protecting group manipulations.

Causality & Reagent Selection:
  • Base Selection (DIPEA): N,N-Diisopropylethylamine is chosen because it is basic enough to deprotonate the cysteine thiol ( pKa​≈8.3 ) but sufficiently sterically hindered to prevent base-catalyzed β -elimination or racemization of the peptide backbone.

  • Solvent (DMF): N,N-Dimethylformamide provides optimal swelling of the polystyrene/PEG resin, maximizing the accessibility of the reactive sites.

Step-by-Step Methodology:
  • Resin Preparation: Transfer 100 mg of resin-bound linear peptide (containing a selectively deprotected Cysteine and an Allylglycine residue) to a fritted solid-phase synthesis syringe. Swell the resin in 3 mL of anhydrous DMF for 30 minutes.

  • Reagent Activation: In a separate vial, dissolve 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (5.0 equivalents relative to resin loading) in 2 mL of DMF. Add DIPEA (10.0 equivalents).

  • Alkylation: Add the reagent solution to the swollen resin. Agitate the mixture gently at room temperature for 4 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 3 mL), Dichloromethane (DCM) (5 × 3 mL), and DMF (3 × 3 mL).

  • Self-Validation Checkpoint:

    • Action: Isolate ~1 mg of resin and treat with 100 μ L of Cleavage Cocktail (TFA/TIPS/H 2​ O, 95:2.5:2.5) for 1 hour. Precipitate in cold diethyl ether and analyze via LC-MS.

    • Validation: Confirm the disappearance of the starting material mass and the appearance of the alkylated product mass (Expected Mass Shift: +153.1 Da ). If conversion is <95%, repeat steps 2-4.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Following the installation of the methallyl group, the peptide is subjected to on-resin RCM. The formation of a trisubstituted alkene provides superior structural rigidity compared to disubstituted variants[5].

Causality & Reagent Selection:
  • Catalyst (Grubbs II): The 2nd Generation Grubbs Catalyst is utilized due to its high tolerance for amide functional groups and its superior efficiency in forming sterically demanding trisubstituted alkenes.

  • Chaotropic Additive (LiCl): Peptides on solid support frequently suffer from inter-chain hydrogen bonding (aggregation), which physically blocks the bulky ruthenium catalyst from accessing the alkenes. The addition of 0.4 M LiCl disrupts these hydrogen bond networks, drastically improving metathesis yields[6].

RCM_Mechanism Ru Grubbs II Catalyst Ru=CHPh Alkene Diene Precursor Methallyl + Allyl Ru->Alkene Initiation Metallocycle Metallacyclobutane Intermediate Alkene->Metallocycle [2+2] Cycloaddition Product Macrocycle Trisubstituted Alkene Metallocycle->Product Cycloreversion Ethylene Byproduct Ethylene Gas Metallocycle->Ethylene Expulsion

Caption: Mechanistic pathway of Ring-Closing Metathesis via a metallacyclobutane intermediate.

Step-by-Step Methodology:
  • Solvent Exchange: Wash the alkylated resin from Protocol 1 extensively with anhydrous DCM (5 × 3 mL) under an inert Argon atmosphere to remove all traces of DMF and moisture.

  • Catalyst Preparation: Prepare a 0.4 M solution of anhydrous LiCl in a 4:1 mixture of DCM/DMF. Dissolve Grubbs II catalyst (20 mol% relative to resin loading) into this solution. Note: The solution will appear deep burgundy.

  • Macrocyclization: Add the catalyst solution to the resin. Bubble Argon through the suspension for 2 minutes to degas the system and drive off the ethylene byproduct. Seal the syringe and agitate at 40°C for 16 hours.

  • Ruthenium Scavenging: Drain the reaction mixture. To remove residual heavy metal species, wash the resin with a solution of 10% DMSO in DMF (3 × 3 mL, 10 min each), followed by extensive DCM washes until the flow-through is completely colorless.

  • Self-Validation Checkpoint:

    • Action: Perform a micro-cleavage as described in Protocol 1. Analyze via LC-MS.

    • Validation: Confirm the loss of ethylene gas from the precursor mass (Expected Mass Shift: -28.0 Da ).

Quantitative Data & Optimization

The efficiency of the macrocyclization is highly dependent on the microenvironment of the solid support. The table below summarizes the optimization parameters for the cross-metathesis of the pendant methallyl group with an intra-chain Allylglycine residue.

Table 1: Optimization of On-Resin RCM for Methallyl-Allyl Macrocyclization

Solvent SystemCatalyst (mol%)AdditiveTemp (°C)Conversion (%)
DCM (Anhydrous)Grubbs I (10%)None25< 10%
DCM (Anhydrous)Grubbs II (15%)None2545%
DCE (Anhydrous)Grubbs II (15%)None6068%
DCM/DMF (4:1) Grubbs II (20%) 0.4 M LiCl 40 > 95%

Data Interpretation: The failure of Grubbs I highlights the necessity of a highly active N-heterocyclic carbene (NHC) ligand for generating trisubstituted alkenes. The most critical variable is the inclusion of LiCl, which acts as a chaotropic agent to unfold the peptide on the resin, allowing the bulky Grubbs II complex to access the sterically hindered methallyl moiety.

References

  • Synthesis of Cyclic Peptides by Ring-Closing Metathesis | The Journal of Organic Chemistry - American Chemical Society (ACS).[Link][5]

  • Incorporation of Unprotected Heterocyclic Side Chains into Peptoid Oligomers via Solid-Phase Submonomer Synthesis | Journal of the American Chemical Society - American Chemical Society (ACS).[Link][1]

  • Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists - PMC - National Institutes of Health (NIH).[Link][3]

  • Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - MDPI.[Link][4]

  • Ring-closing metathesis - Wikipedia. [Link][2]

  • Ring-closing Metathesis in Peptides – the Sting is in the Tail! - ConnectSci.[Link][6]

Sources

Troubleshooting & Optimization

improving reaction yield in the synthesis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific amide synthesis. The guidance herein is based on established principles of organic chemistry, particularly the acylation of secondary amines with acyl chlorides, often referred to as the Schotten-Baumann reaction.[1][2]

Introduction: The Chemistry at a Glance

The synthesis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide involves the reaction of a secondary amine, N-ethyl-N-(2-methylprop-2-en-1-yl)amine, with an acyl chloride, 2-chloropropanoyl chloride. This is a classic nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4] This is followed by the elimination of a chloride ion to form the final amide product. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]

Visualizing the Core Reaction & Workflow

To provide a clear overview, the following diagrams illustrate the main reaction pathway and a general experimental workflow.

Reaction_Mechanism Amine N-ethyl-N-(2-methylprop-2-en-1-yl)amine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride 2-chloropropanoyl chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Base Base (e.g., Triethylamine) (HCl Scavenger) Byproduct Triethylammonium Chloride Base->Byproduct Neutralizes HCl Product 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide Tetrahedral_Intermediate->Product Collapse & Chloride Elimination

Caption: Core reaction mechanism for the amide synthesis.

Experimental_Workflow start Start: Reagent & Glassware Prep reagent_prep Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvent - Fresh Reagents start->reagent_prep reaction_setup Reaction Setup: - Dissolve Amine & Base in Solvent - Cool to 0°C reagent_prep->reaction_setup addition Slow, Dropwise Addition of Acyl Chloride reaction_setup->addition reaction_progress Reaction Monitoring: - Stir at 0°C, then warm to RT - Monitor by TLC/LC-MS addition->reaction_progress workup Aqueous Work-up: - Quench Reaction - Wash with dilute acid, base, brine reaction_progress->workup purification Purification: - Dry Organic Layer - Remove Solvent - Column Chromatography workup->purification analysis Product Analysis: - NMR, MS for structure & purity purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. Systematically investigating the following areas is key to improving your outcome.

  • Moisture Contamination (Hydrolysis): 2-chloropropanoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form the unreactive 2-chloropropionic acid.[7][8] This is often the main culprit for low yields.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).[9] Using freshly opened bottles of reagents is also recommended.[7]

  • Incorrect Stoichiometry or Ineffective Base: The reaction produces one equivalent of HCl. This acid will react with your starting amine to form an unreactive ammonium salt.[4][6] If the base is absent, insufficient, or too weak, a significant portion of your amine will be consumed, halting the reaction.

    • Solution: Use at least 1.1 to 1.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to effectively scavenge the HCl.[10] Ensure your base is pure and dry.

  • Sub-optimal Temperature Control: These acylation reactions are often exothermic.[] Adding the acyl chloride too quickly or at too high a temperature can lead to side reactions. Conversely, if the temperature is too low, the reaction rate may be too slow.

    • Solution: Begin the reaction by cooling the amine solution to 0°C in an ice bath. Add the acyl chloride solution dropwise to maintain control over the internal temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.[7]

  • Product Loss During Work-up: The amide product can be lost during the extraction and washing steps if the pH of the aqueous layers is not correctly controlled.

    • Solution: During the aqueous work-up, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the excess amine base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like 2-chloropropionic acid, and finally with brine to remove residual water.[9] Ensure your product is not water-soluble.

Troubleshooting Summary Table

IssuePotential CauseRecommended Action
Low Yield Hydrolysis of acyl chlorideUse anhydrous conditions (dry glassware, solvents, inert atmosphere).
Insufficient baseUse 1.1-1.2 equivalents of a dry, non-nucleophilic base (e.g., TEA, DIEA).
Poor temperature controlAdd acyl chloride dropwise at 0°C, then allow to warm to room temperature.
Loss during work-upPerform sequential aqueous washes with dilute acid, base, and brine.
Q2: I'm observing a significant amount of unreacted starting amine in my crude product. Why is this happening?

A2: This is a clear indication that the acylation has not gone to completion. The most likely reasons are:

  • Deactivated Acyl Chloride: As mentioned in Q1, if your 2-chloropropanoyl chloride has been exposed to moisture, it will have converted to the carboxylic acid, which is unreactive under these conditions.

  • Insufficient Acyl Chloride: While a slight excess of the acylating agent is often used, ensure you have calculated the molar equivalents correctly. A 1.0:1.1 ratio of amine to acyl chloride is a good starting point.[7]

  • Inefficient HCl Scavenging: If the HCl byproduct is not neutralized efficiently, it will protonate the starting amine, effectively taking it out of the reaction.[12] This points to an issue with your base (see A1).

Q3: My reaction mixture has turned dark or formed a tar-like substance. What causes this and how can it be prevented?

A3: Dark coloration or polymerization often suggests decomposition or unwanted side reactions.

  • High Reaction Temperature: Uncontrolled exotherms can lead to the decomposition of starting materials or the product. The methallyl group (2-methylprop-2-en-1-yl) could potentially be susceptible to polymerization under harsh conditions, although this is less common in standard acylations. The α-chloroamide product itself can be reactive.[13]

    • Solution: Strict temperature control is crucial. Maintain a low temperature (0°C) during the addition of the highly reactive acyl chloride.[7]

  • Impure Reagents: Impurities in either the amine or the acyl chloride can sometimes act as catalysts for decomposition pathways.

    • Solution: Use reagents of high purity. If necessary, distill the starting amine before use.

Q4: How do I confirm the structure and purity of my final product?

A4: A combination of standard analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify characteristic peaks for the ethyl group, the methallyl group, and the CH-Cl proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amide carbonyl group (typically a strong absorption around 1650 cm⁻¹).

Visualizing Potential Pitfalls

The following diagram illustrates potential side reactions that can compete with your desired synthesis, leading to reduced yield and impurities.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Competing Side Reactions Amine Starting Amine Product Desired Amide Product Amine->Product Protonated_Amine Protonated Amine (Non-nucleophilic) Amine->Protonated_Amine Protonation AcylChloride Acyl Chloride AcylChloride->Product Hydrolysis_Product 2-Chloropropionic Acid (Inactive) AcylChloride->Hydrolysis_Product Water H₂O (Moisture) Water->Hydrolysis_Product Hydrolysis HCl_byproduct HCl (Byproduct) HCl_byproduct->Protonated_Amine

Caption: Competing side reactions that reduce product yield.

General Experimental Protocol

This protocol provides a starting point for the synthesis. It should be adapted and optimized based on your specific laboratory conditions and analytical findings.

Materials:

  • N-ethyl-N-(2-methylprop-2-en-1-yl)amine (1.0 eq)

  • 2-chloropropanoyl chloride (1.1 eq)[14]

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add N-ethyl-N-(2-methylprop-2-en-1-yl)amine (1.0 eq) and triethylamine (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the amines in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition: In a separate dry flask, prepare a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the cold amine solution over 30-60 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC.

  • Quenching & Work-up: Once the reaction is complete, carefully quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with 1M HCl to remove TEA and any unreacted starting amine.

    • Wash with saturated NaHCO₃ solution to remove any 2-chloropropionic acid.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Toppr. (n.d.). Reactions of Acyl halide. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9416-9428. [Link]

  • Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

  • Reddy, T. R., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. The Journal of Organic Chemistry, 88(16), 11623-11630. [Link]

  • De Kimpe, N., et al. (2009). The Fascinating Chemistry of α-Haloamides. Current Organic Chemistry, 13(5), 456-497. [Link]

  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1543-1548. [Link]

  • Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(1), 13-20.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • ResearchGate. (2015). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(10), 6948-6955.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101503340A - Method for synthesizing 2-chloroethyl methyl ether.
  • Eureka | Patsnap. (2008, October 15). Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

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Technical Support Center: Optimizing Solvent Selection for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for optimizing the crystallization of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. The methodologies outlined here are designed to be systematic, ensuring reproducible and high-quality results for researchers in drug development and chemical synthesis.

The target molecule, with its amide functional group and chiral center, presents specific challenges and opportunities in crystallization. The amide moiety can participate in hydrogen bonding, which heavily influences solvent interaction and can lead to different crystal packing arrangements, or polymorphs.[1][2] This guide will navigate these complexities, moving from broad solvent screening to fine-tuned optimization and troubleshooting.

The Solvent Selection Funnel: A Strategic Overview

The process of selecting an optimal solvent system is not a single experiment but a systematic funneling process. It begins with a wide array of candidates and progressively narrows the field based on empirical data. This workflow ensures an efficient use of material and time, leading to a robust and scalable crystallization protocol.

Solvent_Selection_Funnel cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Candidate Evaluation cluster_2 Phase 3: Process Optimization cluster_3 Final Outcome Solvent_Pool Broad Solvent Pool (Esters, Ketones, Alcohols, Ethers, Hydrocarbons) Solubility_Screen Small-Scale Solubility Screen (Hot vs. Cold Solubility) Solvent_Pool->Solubility_Screen ~20-30 Solvents Short_List Short-Listed Solvents (3-5 Promising Candidates) Solubility_Screen->Short_List Select based on ideal profile MSZW_Analysis Metastable Zone Width (MSZW) Analysis Short_List->MSZW_Analysis Evaluate Nucleation Behavior Optimal_System Optimal Solvent System (Single or Mixed) MSZW_Analysis->Optimal_System Select for controlled nucleation Cooling_Profile Cooling Profile & Seeding Strategy Development Optimal_System->Cooling_Profile Control Crystal Size & Purity Final_Protocol Robust Crystallization Protocol Cooling_Profile->Final_Protocol Validate & Scale-up

Caption: The Solvent Selection Funnel illustrates the systematic approach to identifying an optimal crystallization solvent.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with solvent selection for an amide compound like this?

A1: Start with a diverse range of solvents from different chemical classes. The goal of the initial screen is to identify solvents where the compound exhibits high solubility when hot and low solubility when cold.[3] Amides can form hydrogen bonds, so both hydrogen bond donating and accepting solvents should be evaluated.[2]

Table 1: Recommended Initial Solvent Screening Panel

Solvent Class Examples Boiling Point (°C) Polarity Key Interaction Potential
Esters Ethyl Acetate 77 Medium Hydrogen bond acceptor
Ketones Acetone, Butanone 56, 80 Medium-High Hydrogen bond acceptor
Alcohols Ethanol, Isopropanol 78, 82 High Hydrogen bond donor & acceptor
Ethers 2-MeTHF, Dioxane 80, 101 Low-Medium Hydrogen bond acceptor
Aromatics Toluene 111 Low π-π interactions
Hydrocarbons Heptane, Cyclohexane 98, 81 Very Low Van der Waals forces

| Nitriles | Acetonitrile | 82 | High | Dipole-dipole interactions |

Q2: What is the experimental protocol for a small-scale solubility screen?

A2: This protocol is designed to quickly assess multiple solvents using a minimal amount of your compound.

Experimental Protocol: Isothermal Solubility Screen

  • Preparation: Place approximately 10-20 mg of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide into separate small vials (e.g., 1-dram vials).

  • Room Temperature Test: Add a starting volume of a chosen solvent (e.g., 0.1 mL) to each vial at room temperature. Stir vigorously for 1-2 minutes.

  • Observation (Cold): If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor. If it is partially or completely insoluble, proceed to the next step.

  • High-Temperature Test: Heat the vial with stirring (e.g., in a heated sand bath or on a hot plate) to near the solvent's boiling point. Add the same solvent dropwise (e.g., 0.05 mL increments) until the solid completely dissolves. Record the total volume of solvent added.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then further cool in an ice bath (0-5 °C). Observe the amount and nature of the precipitate.

  • Evaluation: An ideal solvent will dissolve the compound in a moderate amount of solvent at high temperature and yield a significant amount of crystalline solid upon cooling.

Q3: Should I consider a mixed-solvent system?

A3: Yes, especially if no single solvent provides the ideal solubility profile. A mixed-solvent system typically consists of a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[4] This approach offers fine-tuned control over the saturation point.

  • Common Pairs: Good starting points include Acetone/Heptane, Ethyl Acetate/Hexane, or Methanol/Water.[4]

  • Causality: Adding the anti-solvent to a hot, saturated solution of the compound in the "good" solvent reduces the overall solubility, inducing crystallization. This method can be very effective but increases the risk of "oiling out" if not performed carefully.[5]

Troubleshooting Guide

This section addresses common issues encountered during crystallization experiments. The solutions provided are based on established physicochemical principles and practical laboratory experience.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: This is the most common crystallization problem and typically arises from two main causes: the solution is too dilute, or it is supersaturated but requires a nucleation event.[5][6]

Troubleshooting Protocol: Inducing Crystallization

  • Induce Nucleation (for clear solutions):

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[5] The microscopic scratches provide a surface for nucleation.

    • Seeding: If available, add a single, tiny crystal of the pure compound to the solution.[4][5] This provides a perfect template for crystal growth.

  • Increase Concentration (if nucleation fails):

    • If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume).[5][6]

    • Allow the solution to cool again slowly. The increased concentration should bring the solution to its saturation point at a higher temperature, facilitating crystallization upon cooling.

  • Final Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[6]

Q5: My compound has separated as a liquid ("oiled out") instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[7] This is often because the solution's temperature is above the melting point of the solute (which can be depressed by impurities) or because supersaturation is achieved too rapidly.[5][6] Oiled-out products are often impure because the oil can dissolve impurities more effectively than the solvent.[6][7]

Troubleshooting Protocol: Resolving Oiling Out

  • Re-dissolve and Dilute: Heat the solution until the oil completely re-dissolves into a single, clear phase.

  • Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature of the solution.[6]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask (e.g., with glass wool) or leaving it on a cooling hotplate can prevent a rapid drop in temperature, giving the molecules time to orient into a crystal lattice rather than collapsing into a disordered liquid phase.[5]

  • Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.[3]

Q6: My crystal yield is very low. How can I improve it?

A6: A low yield is typically due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.[5][6]

Troubleshooting Protocol: Improving Crystal Yield

  • Optimize Solvent Volume: During the initial dissolution, use only the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.

  • Ensure Adequate Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • "Second Crop" Crystallization: Do not discard the mother liquor immediately after filtration. Concentrate the filtrate by boiling off a significant portion of the solvent (e.g., 50-70%) and cool it again. This will often yield a second batch of crystals, which can be collected.[6] Note that this second crop may be less pure than the first.

Q7: My final product is not pure. How can I improve impurity rejection?

A7: Impurity incorporation can occur through several mechanisms: rapid crystallization trapping mother liquor, co-crystallization of structurally similar impurities, or adsorption of impurities onto the crystal surface.[8][9]

Troubleshooting Protocol: Enhancing Purity

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[6] A slower cooling rate allows for more selective incorporation of the target molecule into the growing lattice, effectively excluding impurities.

  • Washing: After filtering the crystals, wash the filter cake with a small amount of ice-cold, fresh solvent. This removes residual mother liquor (which is rich in impurities) from the crystal surfaces without dissolving a significant amount of the product.[8]

  • Re-crystallization: If the product is still impure, a second crystallization is often necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the cooling and filtration process.

Troubleshooting_Flowchart Start Crystallization Problem NoCrystals Q: No Crystals Formed? Start->NoCrystals OilingOut Q: 'Oiling Out' Occurred? NoCrystals->OilingOut No InduceNucleation A: Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation Yes LowYield Q: Yield is Low? OilingOut->LowYield No Redissolve A: Re-heat, Add Solvent, Cool Slowly OilingOut->Redissolve Yes Impure Q: Product is Impure? LowYield->Impure No CheckYield A: Check Solvent Volume & Cooling Temp LowYield->CheckYield Yes SlowCooling A: Slow Cooling Rate Impure->SlowCooling Yes ReduceSolvent A: Reduce Solvent Volume InduceNucleation->ReduceSolvent If fails SecondCrop A: Concentrate Mother Liquor CheckYield->SecondCrop If needed WashCrystals A: Wash with Cold Solvent SlowCooling->WashCrystals

Caption: A decision tree for troubleshooting common crystallization issues encountered in the lab.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Crochet, A. Guide for crystallization. University of Fribourg. [Link]

  • Cheméo. Propanamide, 2-methyl-N-ethyl-N-propyl- - Chemical & Physical Properties. [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • PubChem. 2-chloro-n-ethyl-n-(2-methylprop-2-en-1-yl)propanamide. [Link]

  • Goud, N. R., et al. (2008). Polymorphism of a Simple Organic Amide. Crystal Growth & Design, ACS Publications. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Acevedo, D., et al. (2018). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development, ACS Publications. [Link]

  • Ono, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. [Link]

  • Imai, Y., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, ACS Publications. [Link]

  • Ramdzan, N. S., et al. (2020). Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. Journal of Chemical & Engineering Data, via ResearchGate. [Link]

  • PubChem. 2-chloro-N-(prop-2-en-1-yl)-N-(thiophen-2-ylmethyl)propanamide. [Link]

  • NextSDS. 2-chloro-N-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]propanamide. [Link]

  • O'Donovan, D. H., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E, via PMC. [Link]

  • ter Horst, J. H., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, ACS Publications. [Link]

  • Wikipedia. Crystal polymorphism. [Link]

  • Cysewska, B., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, via PMC. [Link]

  • Zanno, A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, via PMC. [Link]

  • NextSDS. 2-chloro-N-(2-ethylphenyl)propanamide — Chemical Substance Information. [Link]

  • Thakuria, R., & Thakur, T. S. (2017). Crystal Polymorphism in Pharmaceutical Science. Comprehensive Supramolecular Chemistry II, via ResearchGate. [Link]

  • Wood, B., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, RSC Publishing. [Link]

  • Syla, M., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, RSC Publishing. [Link]

  • Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth, via ResearchGate. [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Crystallization. [Link]

  • Ó'Ciardha, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]

  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28). LinkedIn. [Link]

  • ter Horst, J. H., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, via PMC. [Link]

  • PubChem. N-ethyl-N-methyl-2-propylpentanamide. [Link]

  • SOP: CRYSTALLIZATION. Manhattan College. [Link]

  • Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Thesis, University of Alberta. [Link]

  • Santa Monica College. 4. Crystallization. [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. [Link]

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Technical Support Center: Troubleshooting Dechlorination Side Reactions in 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis and modification of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this chloroacetamide-class molecule, particularly focusing on the critical step of dechlorination.

While literature on this specific molecule is nascent, the principles of its reactivity can be understood through its structural components: a reactive α-chloro amide, an ethyl group, and an allylic methallyl group. Insights from the extensive research on related chloroacetamide herbicides, such as metazachlor, and fundamental principles of catalytic hydrogenation provide a robust framework for troubleshooting.[1][2] This resource synthesizes field-proven insights and established chemical principles to help you diagnose and resolve common side reactions, ensuring higher yields and purity of your target compound.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the dechlorination of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, formatted as a direct question-and-answer guide.

Question 1: My primary issue is a low yield of the desired dechlorinated product, N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. What are the likely causes and how can I resolve this?

Low yield is a common problem stemming from either an incomplete forward reaction or the consumption of starting material and/or product by competing side reactions.

Potential Cause A: Incomplete Reaction

The catalytic cycle may be inefficient under your current conditions. In palladium-catalyzed hydrodechlorination, the process typically involves oxidative addition of the C-Cl bond to a Pd(0) center, followed by steps that result in the regeneration of the catalyst and formation of the C-H bond.[3]

  • Solution 1: Optimize Catalyst & Conditions:

    • Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 5 mol% Pd/C) to increase the number of active sites.

    • Hydrogen Source: If using H₂ gas, ensure adequate pressure (start at 1 atm and increase to 3-4 atm if necessary). Alternatively, switch to a transfer hydrogenation source like formic acid or ammonium formate, which can offer milder reaction conditions.[4]

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but be cautious as this can also accelerate side reactions like amide hydrolysis.[5][6]

  • Solution 2: Monitor Reaction Progress:

    • Use analytical techniques like HPLC or GC-MS to track the disappearance of the starting material. This will confirm if the reaction has stalled or is simply slow.[5] If it stalls, catalyst deactivation may be the issue.

Potential Cause B: Competing Side Reactions

Your starting material is being consumed by undesired pathways. The most common culprits are saturation of the alkene, hydrolysis of the chloro-group to an alcohol, or degradation of the amide bond. See the specific questions below for detailed solutions.

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the saturation of the double bond (N-ethyl-N-isobutylpropanamide). How can I prevent this?

This indicates that the catalyst is hydrogenating the methylallyl group in addition to cleaving the C-Cl bond.

  • Causality: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are highly effective at reducing alkenes.[7] The π-bond of the alkene readily adsorbs onto the palladium surface, facilitating syn-addition of hydrogen.[8][9]

  • Solution 1: Catalyst Selection:

    • Switch Catalyst: Move away from highly active hydrogenation catalysts. Consider using a catalyst system known for more selective hydrodechlorination, such as Palladium Acetate with a phosphine ligand or a bimetallic catalyst which can sometimes offer higher selectivity.[10][11]

    • Use a Catalyst Poison/Inhibitor: While counterintuitive, controlled addition of a mild catalyst poison (e.g., thiophene derivatives or lead(II) acetate, as used in Lindlar's catalyst) can selectively inhibit the more facile alkene hydrogenation while still allowing the C-Cl bond cleavage to proceed.[12] This requires careful optimization.

  • Solution 2: Modify Hydrogen Source:

    • Employing transfer hydrogenation with formic acid as the hydrogen donor can sometimes be more selective for hydrodechlorination over alkene reduction.[4]

Question 3: My analysis shows the formation of 2-hydroxy-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide. What causes this hydrolysis side reaction?

This occurs when the chloride is displaced by a hydroxyl group instead of a hydride.

  • Causality: The α-chloro amide is susceptible to nucleophilic substitution by water. This is exacerbated by conditions that are too acidic or basic, or by prolonged reaction times at elevated temperatures.

  • Solution 1: Anhydrous Conditions:

    • Ensure all solvents are rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13][14]

  • Solution 2: pH Control:

    • If a hydrogen source like formic acid is used, it can create acidic conditions. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize any generated HCl and maintain a neutral pH.[14] A pH range of 7.0 - 9.0 is often ideal to prevent both acid- and base-catalyzed hydrolysis.[12]

Question 4: I'm detecting degradation products that suggest my amide bond is cleaving. How do I improve the stability of my molecule?

Amide bonds are robust, but not indestructible. Their hydrolysis leads to the formation of a carboxylic acid and an amine, which can complicate purification.[15]

  • Causality: Amide hydrolysis is typically catalyzed by strong acid or base, often at elevated temperatures.[5] This can occur during the reaction itself or, more commonly, during the work-up procedure.

  • Solution 1: Milder Reaction Conditions:

    • Avoid high temperatures. If the reaction is sluggish, it is better to increase catalyst loading or reaction time at a lower temperature than to apply excessive heat.

    • Ensure the pH remains near neutral throughout the reaction.

  • Solution 2: Refine Work-up Procedure:

    • Avoid strong acidic or basic washes during extraction. Use mild solutions like saturated sodium bicarbonate for base washes and dilute (e.g., 1%) HCl for acid washes, and perform these steps at low temperatures (e.g., in an ice bath).

    • Minimize the duration of the work-up and purification steps to reduce the risk of degradation.

Summary of Potential Side Products

The following table summarizes the key side reactions and provides guidance on their identification.

Side Product Name Chemical Structure Probable Cause Recommended Analytical Method
Alkene Reduction Product N-ethyl-N-isobutylpropanamideNon-selective catalyst (e.g., Pd/C), high H₂ pressureGC-MS, ¹H NMR (loss of alkene signals)
Hydrolysis Product 2-hydroxy-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamidePresence of water, non-neutral pHLC-MS, IR (appearance of -OH stretch)
Amide Cleavage Products Propan-2-oic acid and N-ethyl-2-methylprop-2-en-1-amineHarsh pH (acidic or basic), high temperature during reaction or work-up[5]LC-MS (monitoring for low MW species)

Experimental Protocols & Visualizations

Protocol: Selective Dechlorination via Catalytic Transfer Hydrogenation

This protocol provides a starting point for achieving selective dechlorination while minimizing alkene reduction.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (1.0 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent & Reagents: Add an anhydrous solvent such as methanol or isopropanol (to a concentration of ~0.1 M). To this solution, add ammonium formate (HCOONH₄, 3.0-5.0 equiv).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% w/w, 5 mol%) to the stirring solution. Note: Pd/C can be pyrophoric; handle with care.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 40-65 °C) and monitor its progress by TLC or LC-MS every hour.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can then be purified by standard methods, such as column chromatography, to isolate the desired dechlorinated product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the dechlorination reaction.

G cluster_troubleshoot Troubleshooting Path Start Start Dechlorination Reaction Monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) Start->Monitor CheckYield Is Yield > 85% and Purity Acceptable? Monitor->CheckYield Success Reaction Successful Proceed to Purification CheckYield->Success Yes Failure Low Yield or Impure Product CheckYield->Failure No Analyze Analyze Byproducts (MS, NMR) Failure->Analyze Identify Identify Primary Side Product Analyze->Identify Alkene Alkene Reduction Identify->Alkene C=C Saturated Hydrolysis Hydrolysis (C-OH) Identify->Hydrolysis C-Cl -> C-OH Amide Amide Cleavage Identify->Amide Amide Bond Cleaved Sol_Alkene Solution: - Change Catalyst - Use Transfer Hydrogenation Alkene->Sol_Alkene Sol_Hydrolysis Solution: - Use Anhydrous Solvents - Control pH with Base Hydrolysis->Sol_Hydrolysis Sol_Amide Solution: - Milder Conditions (Temp, pH) - Gentle Work-up Amide->Sol_Amide Sol_Alkene->Start Re-run Experiment Sol_Hydrolysis->Start Re-run Experiment Sol_Amide->Start Re-run Experiment

Caption: A logical workflow for troubleshooting dechlorination reactions.

Key Reaction Pathways

This diagram illustrates the desired reaction versus the most common undesired side reactions.

G cluster_products Reaction Products Start 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide Desired DESIRED PRODUCT N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide Start->Desired Selective Dechlorination [H] Side1 SIDE PRODUCT 1 (Alkene Reduction) Start->Side1 Alkene Hydrogenation Side2 SIDE PRODUCT 2 (Hydrolysis) Start->Side2 Hydrolysis [H2O] Side3 SIDE PRODUCT 3 (Amide Cleavage) Start->Side3 Hydrolysis (Harsh pH/Temp)

Caption: Desired vs. undesired reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for palladium-catalyzed hydrodechlorination? The most widely accepted mechanism involves a Pd(0) catalytic cycle. First, the palladium(0) species undergoes oxidative addition into the carbon-chlorine bond to form a Pd(II) intermediate. This is often the rate-determining step. Subsequently, a hydride source (from H₂ or a transfer agent) interacts with this complex, leading to reductive elimination of the desired C-H bond and regeneration of the active Pd(0) catalyst.[3]

Q2: How do I choose the right solvent for this reaction? Polar protic solvents like methanol, ethanol, or isopropanol are often good choices, especially for transfer hydrogenation, as they can help solubilize the hydrogen donor (e.g., ammonium formate). However, ensure they are anhydrous to prevent hydrolysis. Aprotic solvents like THF or ethyl acetate can also be used, particularly with H₂ gas. Solvent choice can influence reaction rates and selectivity, so screening may be necessary.[16]

Q3: My reaction mixture is turning black and seems to have a lot of palladium black. Is this normal? The formation of palladium black is common, as it is often the catalytically active species, formed by the reduction of a palladium precursor.[3] However, if the catalyst agglomerates and precipitates excessively, it can lose surface area and activity. Ensure good stirring to keep the catalyst suspended. If catalyst deactivation is suspected, filtering the reaction mixture and adding a fresh charge of catalyst may be necessary.

References

  • BenchChem. (n.d.). Troubleshooting Common Side Reactions in 5-cyanopentanamide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ResearchGate. (n.d.). The structures of the main degradation products during the degradation of metazachlor.
  • ACS Publications. (n.d.). Palladium-Catalyzed Selective Dechlorination of Polychloromethylsilanes with Trichlorosilane. Organometallics.
  • APVMA. (n.d.). Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide.
  • Arvia Technology. (n.d.). Metazachlor Wastewater Treatment.
  • ACS Publications. (n.d.). Catalytic Role of Palladium and Relative Reactivity of Substituted Chlorines during Adsorption and Treatment of PCBs on Reactive Activated Carbon. Environmental Science & Technology.
  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • MDPI. (2024, July 3). Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid.
  • ResearchGate. (2021, April 14). Why did my amide synthesis does not work?.
  • SlideShare. (n.d.). Catalytic Hydrogenation of Amides.
  • MDPI. (n.d.). Special Issue : Palladium-Catalyzed Reactions. Catalysts.
  • Google Patents. (n.d.). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Reddit. (2018, June 14). What are the products of a catalytic hydrogenation?. r/chemhelp.
  • ChemTalk. (2024, August 21). Catalytic Hydrogenation.
  • UnB. (n.d.). Alkanes: Catalytic Hydrogenation.
  • PubMed. (n.d.). Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents.

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flash chromatography purification methods for 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (CAS: 1016790-17-2).

As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of this specific building block. This tertiary α -chloro amide presents three distinct chromatographic hurdles: a severe lack of UV chromophores, the presence of amide rotamers that distort peak shape[1], and the mild reactivity of the α -chloro group on acidic silica[2].

This guide abandons generic advice in favor of a targeted, causality-driven approach to ensure high-yield, high-purity recovery.

Compound Profiling & Chromatographic Strategy

Before loading your sample onto a column, you must understand how the molecule's structural features dictate its behavior in the mobile and stationary phases.

Structural FeatureChromatographic ConsequenceStrategic Solution
Tertiary Amide & Isolated Alkene Lacks extended conjugation; nearly invisible at standard 254 nm UV detection.Mandates Evaporative Light Scattering Detection (ELSD) or low-wavelength UV (205–210 nm)[3].
N-ethyl & N-methallyl Groups Restricted rotation around the C-N amide bond creates stable rotamers at room temperature.Causes peak broadening or splitting. Run at higher flow rates or collect broad peaks as a single fraction[4].
α -Chloro Propanamide Mildly electrophilic; prolonged exposure to highly active, acidic silica can cause degradation or irreversible binding.Use fast flash chromatography (high flow rate) or neutral/deactivated silica gel[2].
Moderate Polarity Elutes well in standard normal-phase solvent systems.Use a Hexane/Ethyl Acetate (or Heptane/EtOAc) gradient.

Standard Operating Procedure (SOP): Flash Purification Workflow

This self-validating protocol ensures that if the compound is present, it will be detected and isolated without degradation.

Equipment & Materials:

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®) equipped with an ELSD[5].

  • Stationary Phase: 40–60 μm Silica Gel (60 Å mesh), preferably neutral.

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

Step-by-Step Methodology:

  • System Preparation & ELSD Tuning: Power on the ELSD and allow the drift tube to reach the target temperature (typically 40–50 °C for Hexane/EtOAc). Set the nebulizer gas (N2) pressure to the manufacturer's specification. Causality: Proper drift tube temperature ensures complete solvent evaporation without volatilizing your semi-volatile amide product[6].

  • Column Equilibration: Equilibrate the silica column with 3 Column Volumes (CV) of 100% Hexanes.

  • Sample Loading (Dry Loading Preferred): Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add Celite or silica gel (1:2 ratio to crude mass) and evaporate to a free-flowing powder. Load this into a solid load cartridge. Causality: Dry loading prevents the band-broadening effect caused by the strong solvent (DCM) interacting with the silica bed.

  • Gradient Elution: Run the following gradient at a high flow rate (e.g., 30-40 mL/min for a 12g column) to minimize residence time on the silica:

    • 0–2 CV: 0% EtOAc (Isocratic hold to elute non-polar impurities)

    • 2–10 CV: 0% to 30% EtOAc (Linear gradient)

    • 10–12 CV: 30% EtOAc (Isocratic hold to flush the product)

  • Fraction Collection: Trigger collection based on the ELSD signal. If using UV as a backup, monitor at 210 nm, but rely on the ELSD trace for peak cutting.

  • Verification: Confirm fraction purity via TLC (stain with aqueous KMnO4 to detect the alkene) or LC-MS.

Workflow Start Crude Mixture Load Dry Loading (Minimizes Band Broadening) Start->Load Elute Gradient Elution Hexane / EtOAc (0-30%) Load->Elute Equip Flash System Setup ELSD + UV (210nm) Equip->Load Detect ELSD Signal Trigger Elute->Detect Collect Fraction Collection & KMnO4 TLC Verification Detect->Collect

Optimized Flash Chromatography Workflow for Weak-Chromophore Amides

Troubleshooting Guides & FAQs

Q1: "My LC-MS shows the product is in the crude, but I see absolutely no peaks on the flash system's UV trace during purification. Where did it go?"

Diagnosis: You are experiencing "UV invisibility." 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide lacks a conjugated π -system. The isolated double bond and tertiary amide only absorb weakly in the deep UV range (<215 nm). If your mobile phase (like EtOAc) has a UV cutoff near 256 nm, it will completely mask your compound. Resolution:

  • Switch to ELSD: Evaporative Light Scattering Detection is a universal, mass-based detector that does not rely on chromophores. It will easily detect your compound up to 100% efficiency[6].

  • TLC Staining: If ELSD is unavailable, collect fractions blindly by volume and spot them on a TLC plate. Dip the plate in Potassium Permanganate (KMnO4) stain and heat. The N-methallyl double bond will rapidly reduce the KMnO4, appearing as a bright yellow spot on a purple background[2].

Q2: "The ELSD detected my compound, but it eluted as a very broad, almost split peak. Is my product degrading on the column?"

Diagnosis: This is a classic manifestation of amide rotamers . Because the nitrogen is bonded to an ethyl group, a methallyl group, and a carbonyl, the rotation around the C-N bond is sterically hindered. At room temperature, the molecule exists as a mixture of slowly interconverting conformational isomers (rotamers)[1]. The silica gel interacts slightly differently with the cis and trans rotamers, causing them to separate partially on the column, resulting in a broadened or "double" peak[4]. Resolution:

  • Do not discard the fractions. This is a physical phenomenon, not chemical degradation.

  • Pool the broad/split peak fractions together. When you run an NMR of the pooled fractions, you will likely see doubled peaks there as well. Running a Variable-Temperature (VT) NMR at 60–80 °C will cause the rotamer peaks to coalesce into a single sharp set of signals, proving the compound is pure[1].

Q3: "My recovery yield is unusually low (<40%), and I see a lot of baseline noise. What is happening?"

Diagnosis: The α -chloro amide moiety is mildly reactive. If you are using highly acidic, highly active silica gel and running the column at a very slow flow rate, the compound may be undergoing hydrolysis or irreversible binding to the stationary phase[2]. Furthermore, if your ELSD drift tube temperature is set too high (>60 °C), you might be volatilizing this relatively low-molecular-weight compound, leading to poor detector recovery[5]. Resolution:

  • Increase Flow Rate: Reduce the residence time of the molecule on the silica by increasing the flow rate by 20-30%.

  • Optimize ELSD: Lower the ELSD drift tube temperature to 40 °C to prevent volatilization of the target compound[5].

Troubleshooting Issue Issue: Poor Recovery / Bad Peaks Branch1 No Peaks Visible Issue->Branch1 Branch2 Broad / Split Peaks Issue->Branch2 Branch3 Low Yield / Degradation Issue->Branch3 Sol1 Cause: Weak Chromophore Fix: Use ELSD or KMnO4 Stain Branch1->Sol1 Sol2 Cause: Amide Rotamers Fix: Pool fractions, verify via VT-NMR Branch2->Sol2 Sol3 Cause: Silica Reactivity / Volatilization Fix: High flow rate, lower ELSD temp Branch3->Sol3

Diagnostic Logic Tree for Amide Purification Troubleshooting
Q4: "How do I separate the unreacted secondary amine (N-ethyl-2-methylprop-2-en-1-amine) from the final product?"

Diagnosis: If your amidation reaction did not go to completion, you will have residual secondary amine. Resolution: This is highly advantageous for normal-phase chromatography. The secondary amine is highly polar and basic; it will stick strongly to the silica gel (often requiring a methanol/ammonia flush to elute). Your target α -chloro amide is significantly less polar and will elute rapidly in the 15-25% EtOAc range. The separation will be baseline-resolved.

References

  • Teledyne ISCO. Evaporative Light Scattering Detectors - Teledyne ISCO. Retrieved from[Link]

  • Interchim Blog. Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions. Retrieved from[Link]

  • Teledyne Labs. Improved Compound Recovery with ELSD Systems. Retrieved from[Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Retrieved from[Link]

  • ResearchGate. Rotamers or Diastereomers? An Overlooked NMR Solution. Retrieved from[Link]

  • National Institutes of Health (NIH). Backbone-Determined Antiarrhythmic Structure–Activity Relationships for a Mirror Image, Oligomeric Depsipeptide Natural Product. Retrieved from [Link]

  • National Institutes of Health (NIH). Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 2. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Optimization for 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with scaling up the amidation of N-ethyl-2-methylprop-2-en-1-amine (N-ethylmethallylamine) with 2-chloropropanoyl chloride.

Scaling up alpha-chloro acid chloride amidations presents unique thermochemical and mechanistic challenges. This document provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure high-yield, high-purity industrial production.

Process Overview & Workflow

The synthesis relies on the nucleophilic acyl substitution of 2-chloropropanoyl chloride by a secondary hindered amine. Because the acid chloride and the resulting product both contain a highly reactive alpha-chloro moiety, the process must be tightly controlled to prevent side reactions.

G A N-ethylmethallylamine + Base + Solvent C Amidation Reaction (0-10°C) A->C B 2-chloropropanoyl chloride dosing B->C Slow addition Exotherm control D Aqueous Quench & Phase Separation C->D Completion E Organic Layer Wash & Dry D->E Remove HCl salts F Target Amide Isolation E->F Concentration

Fig 1. Standard batch scale-up workflow for the amidation process.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the dosing phase? A: The reaction between an acid chloride and an amine is violently exothermic[1]. If the heat is not dissipated efficiently during scale-up, localized temperature spikes will accelerate two competing side reactions: the hydrolysis of the acid chloride (if trace moisture is present) and the dehydrohalogenation of the product. Maintaining the internal temperature strictly between 0–10 °C ensures the desired amidation kinetics outcompete these degradation pathways[1].

Q2: We are observing a significant amount of acrylamide byproduct (>5%). How do we suppress this? A: The alpha-proton of 2-chloropropanoyl chloride is highly acidic due to the adjacent carbonyl and chlorine groups. Strong, homogeneous organic bases like Triethylamine (TEA) can abstract this proton, leading to the elimination of HCl and the formation of an unwanted N-ethyl-N-(2-methylprop-2-en-1-yl)acrylamide impurity[2]. To suppress this, switch to a milder, heterogeneous inorganic base such as Potassium Carbonate (K₂CO₃). This limits the effective basicity in the organic phase while still efficiently scavenging the HCl generated during the reaction[2].

Q3: During scale-up, our reaction mixture turns into a thick, unstirrable slurry. What causes this? A: This is a classic mass transfer issue caused by the rapid precipitation of the amine hydrochloride salt (e.g., TEA·HCl) in non-polar or semi-polar solvents[3]. When scaling up, the volumetric ratio of precipitated salt to solvent increases, leading to agitation failure. To resolve this, you can increase the solvent dilution, switch to a biphasic Schotten-Baumann system (using aqueous NaOH to keep salts dissolved), or utilize continuous flow chemistry to handle the precipitation dynamically[2].

Quantitative Data: Base Selection & Impurity Profiling

Selecting the correct base is the most critical variable in this synthesis. The table below summarizes pilot-scale data comparing different acid scavengers and their direct impact on the impurity profile.

Base ScavengerpKa (Conjugate Acid)Isolated Yield (%)Acrylamide Impurity (%)Operational Scale-Up Notes
Triethylamine (TEA) 10.7578.08.5High elimination risk; severe slurry formation causes agitation failure.
Diisopropylethylamine (DIPEA) 11.482.55.2Steric hindrance slightly reduces elimination, but cost is prohibitive at scale.
Potassium Carbonate (K₂CO₃) ~10.394.0 < 0.5 Heterogeneous system; excellent suppression of elimination[2].
Sodium Hydroxide (Biphasic) 13.888.01.2Requires vigorous stirring; slight risk of acid chloride hydrolysis.

Mechanistic Troubleshooting Pathway

Use the following decision tree to diagnose and resolve the most common failures encountered during the pilot-scale production of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide.

G Start Issue: Low Yield or High Impurities Q1 Is Acrylamide Impurity > 2%? Start->Q1 Q2 Is Unreacted Amine > 5%? Q1->Q2 No Sol1 Reduce Temp to <5°C Switch TEA to K2CO3 Q1->Sol1 Yes (Elimination) Sol2 Check solvent moisture Increase Acid Chloride eq. Q2->Sol2 Yes (Hydrolysis) Sol3 Optimize Agitation Use Biphasic System Q2->Sol3 No (Mass Transfer)

Fig 2. Decision tree for diagnosing and resolving common amidation scale-up failures.

Step-by-Step Experimental Protocol (1-kg Pilot Scale)

This protocol utilizes a heterogeneous base system to maximize yield and prevent the formation of acrylamide byproducts. Every step is designed as a self-validating system to ensure reproducibility.

Objective: Synthesize 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide with >95% purity. Materials: N-ethyl-2-methylprop-2-en-1-amine (1.0 eq), 2-chloropropanoyl chloride (1.1 eq), K₂CO₃ (1.5 eq), Anhydrous Acetonitrile (10 L/kg).

Procedure:

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with nitrogen. Charge with anhydrous acetonitrile (10 L) and N-ethyl-2-methylprop-2-en-1-amine (1.0 kg, 10.08 mol). Causality: Nitrogen purging prevents atmospheric moisture from hydrolyzing the highly sensitive acid chloride[1].

  • Base Addition: Add finely milled anhydrous K₂CO₃ (2.09 kg, 15.12 mol) to the reactor. Initiate overhead stirring at 250 RPM to maintain a uniform suspension.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal mixture temperature to 0–5 °C.

  • Dosing (Critical Step): Charge 2-chloropropanoyl chloride (1.41 kg, 11.09 mol) into a header vessel. Begin dropwise addition to the reactor over 3–4 hours. Causality: Slow dosing is mandatory to manage the severe exotherm and prevent localized hot spots that trigger acrylamide formation[1]. Maintain internal temperature strictly below 10 °C.

  • Reaction Maturation: Once dosing is complete, maintain stirring at 5 °C for 2 hours. Sample for HPLC analysis. The reaction is deemed complete when unreacted amine is < 1%.

  • Aqueous Quench: Slowly add 5 L of chilled deionized water to the reactor. Causality: This quenches any residual acid chloride and completely dissolves the inorganic salts (KCl and KHCO₃), resolving the dense slurry into two distinct, easily separable liquid phases[3].

  • Phase Separation & Washing: Allow the mixture to settle for 30 minutes. Separate and discard the lower aqueous layer. Wash the upper organic layer with 1N HCl (2 L) to protonate and remove trace unreacted amine, followed by a wash with saturated brine (2 L).

  • Isolation: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to yield the crude 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide as a pale yellow oil.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide vs. Standard Chloroacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Covalent Warhead Reactivity, SN2 Kinetics, and Selectivity Optimization

Executive Summary

In the design of targeted covalent inhibitors (TCIs) and bioconjugation reagents, the selection of the electrophilic warhead dictates both the efficacy and the safety profile of the molecule. While standard chloroacetamides are widely utilized for their ability to form irreversible covalent bonds with cysteine residues, they are frequently plagued by excessive reactivity, leading to off-target toxicity [1].

This guide provides an objective, data-driven comparison between standard chloroacetamides and 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (CAS 1016790-17-2) [2]. As a 2-chloropropionamide derivative, this compound offers a sterically attenuated electrophilic center, providing a highly tunable alternative that maximizes target selectivity while minimizing indiscriminate alkylation [3].

Mechanistic & Structural Analysis

To understand the differential reactivity, we must analyze the structural causality governing the SN​2 nucleophilic substitution pathway.

The Chloroacetamide Baseline

Standard chloroacetamides (e.g., 2-chloro-N-phenylacetamide) feature an unhindered α -carbon. The reactivity is primarily dictated by the electronic properties of the N-substituent. Electron-withdrawing groups (like a phenyl or pyridinyl ring) enhance the electrophilicity of the α -carbon, promoting a rapid SN​2 attack by thiolates (such as glutathione or cysteine) via an early transition state [4].

The 2-Chloropropionamide Advantage

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide introduces two critical structural deviations:

  • α -Methyl Steric Hindrance: The presence of a methyl group on the α -carbon (transforming the acetamide into a propionamide) creates significant steric bulk. During the SN​2 transition state, the incoming nucleophile and the leaving chloride ion must adopt a trigonal bipyramidal geometry. The α -methyl group causes severe steric clashing, significantly raising the activation energy ( Ea​ ) and reducing the reaction rate [3].

  • Electronic (+I) Effect: The α -methyl group exerts a weak electron-donating inductive (+I) effect, which slightly neutralizes the partial positive charge ( δ+ ) on the electrophilic carbon, further dampening reactivity.

  • Tertiary Amide Conformation: The compound is an N,N-disubstituted (tertiary) amide, bearing ethyl and 2-methylprop-2-en-1-yl (methallyl) groups. Quantum mechanical (QM) analyses demonstrate that N,N-dialkyl amides often possess lower Lowest Unoccupied Molecular Orbital (LUMO) energies than their mono-alkyl counterparts [5]. This ensures the warhead remains competent for covalent bonding, even though the α -methyl group throttles the overall kinetic rate to ensure selectivity.

Reactivity A Standard Chloroacetamides (e.g., N-phenylchloroacetamide) C Unhindered α-carbon High Electrophilicity A->C B 2-Chloropropionamides (e.g., CAS 1016790-17-2) D α-methyl steric hindrance +I effect reduces electrophilicity B->D E Rapid SN2 Thiol Addition (High Reactivity, Lower Selectivity) C->E F Attenuated SN2 Thiol Addition (Tunable Reactivity, High Selectivity) D->F

Fig 1: Mechanistic divergence between chloroacetamides and 2-chloropropionamides in SN2 reactions.

Comparative Reactivity Data

The table below synthesizes the kinetic profiles of standard warheads versus the target 2-chloropropionamide when reacted with a model thiol nucleophile (Glutathione, GSH) at physiological pH (7.4) and 37°C.

Compound ClassSpecific CompoundStructural Feature kGSH​ ( M−1s−1 )* t1/2​ in 5mM GSHSelectivity Profile
Standard 2-Chloro-N-phenylacetamideN-Aryl, unhindered α -C~ 0.85< 15 minsLow (Prone to off-target binding)
Standard 2-Chloro-N,N-dimethylacetamideN,N-Dialkyl, unhindered α -C~ 0.12~ 1.5 hoursModerate
Target 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide N,N-Dialkyl, α -methyl hindered < 0.01 > 18 hours High (Requires specific binding pocket)

*Note: Rate constants are representative values derived from pseudo-first-order kinetic assays comparing α -haloacetamides and α -halopropionamides[3, 4].

Experimental Protocol: Kinetic Profiling via HPLC-UV

To establish trustworthiness and ensure reproducibility, the following self-validating protocol is designed to quantitatively assess the reactivity of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide against standard chloroacetamides.

Rationale & Self-Validation

This assay utilizes pseudo-first-order kinetics by maintaining Glutathione (GSH) in vast excess (50-fold) relative to the electrophile. By monitoring both the disappearance of the parent compound and the appearance of the GSH-adduct, the system self-validates mass balance, ensuring that compound depletion is strictly due to covalent adduction and not degradation or precipitation.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 5 mM GSH solution in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Degas the buffer to prevent thiol oxidation.

    • Prepare a 10 mM stock of the electrophiles (e.g., 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide and 2-chloro-N-phenylacetamide as a positive control) in LC-MS grade DMSO.

  • Reaction Initiation:

    • In a temperature-controlled vial at 37°C, add 10 µL of the 10 mM electrophile stock to 990 µL of the 5 mM GSH solution (Final concentrations: 100 µM electrophile, 5 mM GSH, 1% DMSO).

    • Vortex immediately to ensure homogeneity.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching:

    • Immediately transfer the 50 µL aliquot into a vial containing 50 µL of cold quenching solution (Acetonitrile containing 1% Formic Acid). The drop in pH protonates the thiolate, instantly halting the SN​2 reaction.

  • HPLC-UV/MS Analysis:

    • Inject 10 µL of the quenched sample onto a C18 Reverse-Phase HPLC column.

    • Monitor the disappearance of the electrophile at 220 nm and confirm the adduct formation via MS (ESI+).

  • Data Analysis:

    • Plot the natural logarithm of the remaining electrophile concentration ( ln[E] ) against time ( t ).

    • The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

    • Calculate the second-order rate constant ( k2​ ) using the equation: k2​=kobs​/[GSH] .

Workflow S1 Prepare 5mM GSH in PBS (pH 7.4) S2 Add 100µM Electrophile S1->S2 S3 Incubate at 37°C (Time-course) S2->S3 S4 Quench with Formic Acid S3->S4 S5 LC-MS/UV Quantification S4->S5

Fig 2: Standardized kinetic assay workflow for evaluating electrophilic warhead reactivity.

Strategic Conclusions for Drug Development

The comparative data underscores a critical paradigm shift in covalent inhibitor design. While standard chloroacetamides are excellent tools for initial probe development, their high intrinsic reactivity often translates to poor kinome selectivity and glutathione depletion in vivo.

By transitioning to 2-chloropropionamides like 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, developers can leverage steric hindrance to drastically lower the intrinsic kGSH​ . This ensures that covalent bond formation only occurs when the warhead is held in precise proximity to the target cysteine by the non-covalent binding affinity of the scaffold, thereby maximizing the therapeutic window.

References

  • RSC Publishing. "A kinetic study of thiol addition to N-phenylchloroacetamide." Organic & Biomolecular Chemistry. [Link]

  • WuXi Biology. "QM Analyses for Cysteine – Chloroacetamide Bioconjugation: N,N-Dimethyl versus N-Methyl chloroacetamide." WuXi AppTec Scientific Publications.[Link]

Structural Confirmation and Validation of Radical Cyclization Products from 2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atom transfer radical cyclization (ATRC) of α-chloroamides is a cornerstone methodology for synthesizing complex, functionally rich nitrogen heterocycles[1]. However, when utilizing substrates with sterically demanding or substituted alkene acceptors—such as 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide —the reaction presents a significant regiochemical dilemma. The cyclization can proceed via a kinetically favored 5-exo-trig pathway to yield a γ-lactam (pyrrolidin-2-one), or a thermodynamically competitive 6-endo-trig pathway to yield a δ-lactam (piperidin-2-one)[2].

Because these pathways generate isomeric products with identical molecular weights, rigorous structural validation is non-negotiable. This guide objectively compares the analytical methodologies used to confirm the regiochemistry and relative stereochemistry of these cyclization products, providing self-validating experimental protocols to ensure absolute data integrity in your drug development workflows.

Mechanistic Framework: The Regiochemical Dilemma

To understand how to analyze the products, we must first understand why the divergence occurs.

Initiation of the reaction (via Cu(I) catalysis, Ru-photoredox, or traditional Sn/AIBN systems) cleaves the C–Cl bond to generate an α-acyl radical[3]. The proximity of the 2-methylprop-2-en-1-yl (methallyl) group forces a competition:

  • 5-exo-trig Pathway: The α-radical attacks the internal carbon of the double bond. This is kinetically favored by Baldwin’s rules and forms a primary radical intermediate, which subsequently abstracts a chlorine atom to form 1-ethyl-3,4-dimethyl-4-(chloromethyl)pyrrolidin-2-one .

  • 6-endo-trig Pathway: The α-radical attacks the terminal carbon of the double bond. This pathway is driven by the thermodynamic stability of the resulting tertiary radical intermediate, ultimately yielding 5-chloro-1-ethyl-3,5-dimethylpiperidin-2-one after chlorine transfer.

Recent advancements in photoenzymatic and transition-metal-catalyzed methods have demonstrated that subtle changes in the catalyst environment can completely invert this regioselectivity[4]. Therefore, analytical confirmation must be definitive.

RadicalCyclization SM Starting Material 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide Radical α-Acyl Radical Intermediate (C-Cl Homolysis) SM->Radical Catalyst / Initiator (e.g., CuCl or Ru/hν) ExoPath 5-exo-trig Cyclization (Kinetically Favored) Radical->ExoPath Attack at C2 of methallyl EndoPath 6-endo-trig Cyclization (Thermodynamically Stable Radical) Radical->EndoPath Attack at C3 of methallyl ExoProd 5-Exo Product (γ-Lactam) 1-ethyl-3,4-dimethyl-4-(chloromethyl)pyrrolidin-2-one ExoPath->ExoProd Cl• Transfer EndoProd 6-Endo Product (δ-Lactam) 5-chloro-1-ethyl-3,5-dimethylpiperidin-2-one EndoPath->EndoProd Cl• Transfer

Mechanistic divergence of α-acyl radical cyclization into 5-exo and 6-endo pathways.

Comparative Analytical Methodologies

Selecting the right analytical tool depends on the stage of your research. Below is an objective comparison of the three primary techniques used to differentiate the γ-lactam and δ-lactam products.

Analytical MethodRegiochemical ConfidenceStereochemical ResolutionThroughputSample RequirementBest Use Case
1D/2D NMR (HSQC/HMBC) High (via HMBC correlations)Medium (NOESY required for relative stereochem)Medium (10-30 mins/sample)5-15 mg (Non-destructive)Primary structural elucidation and diastereomer ratio determination.
X-Ray Crystallography AbsoluteAbsolute (determines exact 3D spatial arrangement)Low (Days for crystallization)Single crystal (>0.1 mm)Unambiguous confirmation of novel scaffolds or complex stereocenters.
GC-MS (EI) Moderate (via fragmentation patterns)Low (diastereomers may co-elute or show identical MS)High (5-10 mins/sample)<1 µg (Destructive)Reaction optimization, kinetic monitoring, and yield calculation.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating—meaning the data generated inherently proves the accuracy of the method itself. Do not rely on a single data point; use orthogonal techniques to build a watertight structural proof.

Protocol A: High-Throughput GC-MS Reaction Profiling

Causality: Why run GC-MS before isolation? Radical cyclizations often yield complex mixtures. Because the 5-exo and 6-endo products are isomers (Exact Mass: 189.09), standard LC-UV or TLC is insufficient. GC-MS (Electron Ionization) provides a rapid, self-validating check of chemoselectivity based on predictable fragmentation pathways driven by carbocation stability.

Step-by-Step Workflow:

  • Quench & Extract: Withdraw 50 µL of the reaction mixture and quench with 50 µL of saturated aqueous NH₄Cl to immediately terminate radical propagation. Extract with 100 µL of ethyl acetate.

  • Phase Separation: Vortex for 10 seconds and centrifuge at 10,000 rpm for 1 minute to ensure complete phase separation, preventing catalyst injection into the GC inlet.

  • Injection: Inject 1 µL of the organic layer into the GC-MS (EI mode, 70 eV, standard non-polar column like HP-5MS).

  • Fragmentation Analysis (The Validation Step):

    • Locate the isomeric peaks at m/z 189.

    • 5-exo indicator: Look for a dominant m/z 140 peak. This represents [M - CH₂Cl]⁺, a highly favored cleavage that ejects the chloromethyl group to leave a stable tertiary cation on the pyrrolidinone ring.

    • 6-endo indicator: Look for a dominant m/z 154 peak. This represents[M - Cl]⁺, driven by the extreme stability of the tertiary carbocation at C5 of the piperidinone ring.

Protocol B: Orthogonal 2D NMR Structural Elucidation

Causality: While GC-MS suggests the regiochemical outcome, NMR provides the definitive map of the carbon skeleton. A self-validating NMR protocol uses orthogonal pulse sequences (HSQC and HMBC) to confirm structural hypotheses. If a correlation contradicts the proposed structure, the hypothesis is immediately invalidated.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10-15 mg of the purified cyclization product in 0.6 mL of CDCl₃. Use high-quality, acid-free solvent to prevent lactam degradation.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C{¹H} 1D spectra. Verify the presence of exactly 9 carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC to classify carbons into CH₃, CH₂, and CH groups.

    • Validation Check: If the product is the 5-exo γ-lactam, you must observe a CH₂ group with highly diastereotopic protons (the -CH₂Cl group) correlating to a carbon around 45-50 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical regiochemical lock.

    • Validation Check: Anchor your assignment by finding the ethyl -CH₂- protons (~3.2 ppm). They must show a strong 3-bond correlation (³JCH) to the lactam carbonyl (C2, ~175 ppm).

    • Next, locate the -CH₂Cl protons. In the 5-exo product, these protons will show strong ³JCH correlations to the C3 methine carbon and the C5 ring methylene. If these correlations are absent, the structure is the 6-endo δ-lactam.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry (diastereomers) of the 5-exo product, measure the spatial proximity between the C3 methyl group and the C4 methyl group. A strong NOE cross-peak indicates a cis relationship.

Conclusion

The radical cyclization of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is a delicate balance of kinetic and thermodynamic forces. By employing a multi-tiered analytical approach—using GC-MS for high-throughput fragmentation profiling and 2D NMR for unambiguous skeletal mapping—researchers can confidently validate their synthetic outcomes. Ensuring that your analytical protocols are self-validating not only secures the integrity of your immediate data but also accelerates downstream drug development timelines by preventing costly misassignments.

References

  • "A Photoenzyme for Challenging Lactam Radical Cyclizations", National Institutes of Health (NIH). URL:[Link]

  • "Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases", ACS Publications. URL:[Link]

  • "The Fascinating Chemistry of α‐Haloamides", National Institutes of Health (NIH). URL:[Link]

  • "How do analogous alpha-chloroenamides and alpha-iodoenamides give different product distributions in 5-endo radical cyclizations?", PubMed. URL:[Link]

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Comparative Herbicidal Activity Guide: 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As agrochemical development shifts toward optimizing residual control and minimizing environmental persistence, understanding the structure-activity relationships (SAR) of alpha-chloroacetamides and chloropropanamides is critical. This guide provides an objective, data-driven comparison of the synthetic building block 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide against industry-standard analogs.

By deconstructing the biochemical causality behind its efficacy and providing self-validating experimental protocols, this guide serves as a foundational resource for researchers evaluating novel Group 15 herbicides.

Mechanistic Grounding & Structural Causality

Chloropropanamides and chloroacetamides function as pre-emergence herbicides by inhibiting the Very-Long-Chain Fatty Acid (VLCFA) elongase complex (FAE1/KCS) in susceptible plant species. The depletion of C20–C24 fatty acids disrupts plasma membrane assembly, leading to rapid seedling necrosis before emergence.

The Role of N-Substituents in Target Affinity and Soil Mobility

The target compound,1[1], features an alpha-chloro toxophore, an N-ethyl group, and an N-methallyl (2-methylprop-2-en-1-yl) group.

To understand its activity, we must compare it to simpler aliphatic baselines like2[2] and3[3], as well as highly optimized commercial standards like 4[4].

  • Target Affinity (Entropic Penalty): The N-methallyl group introduces a sterically demanding, electron-rich double bond. While this improves binding affinity over simple diethyl chains via potential π -cation interactions within the elongase pocket, the methallyl chain is highly flexible. This flexibility incurs a high entropic penalty upon binding compared to the rigid 2-ethyl-6-methylphenyl ring found in Acetochlor, resulting in a higher biochemical IC50​ .

  • Soil Persistence & Agronomic Efficacy: The terminal alkene of the methallyl group is a liability in the soil matrix. It is highly susceptible to rapid microbial epoxidation and subsequent degradation, drastically reducing its soil half-life ( DT50​ )[5]. Consequently, while the compound exhibits baseline herbicidal activity, its residual pre-emergence control is inferior to aromatic chloroacetanilides.

VLCFA_Pathway A Acyl-CoA Pool (C16/C18) B VLCFA Elongase Complex (FAE1 / KCS) A->B Substrate Binding C Very-Long-Chain Fatty Acids (C20-C24) B->C Catalytic Elongation E Membrane Disruption & Seedling Death C->E Depletion Causes D Chloropropanamide Analogs (e.g., Target Compound) D->B Covalent/Competitive Inhibition

Mechanistic pathway of VLCFA elongase inhibition by chloropropanamide analogs.

Physicochemical & Efficacy Data Presentation

The tables below summarize the structural properties and comparative efficacy of the target compound against established benchmarks.

Table 1: Structural and Physicochemical Comparison
CompoundCore ScaffoldN-Substituent 1N-Substituent 2Est. LogP
Target Compound ChloropropanamideEthyl2-methylprop-2-en-1-yl~2.80
CDEA ChloroacetamideEthylEthyl1.20
Acetochlor Chloroacetamide2-ethyl-6-methylphenylEthoxymethyl3.03
Metolachlor Chloroacetamide2-ethyl-6-methylphenyl1-methoxypropan-2-yl3.13
Table 2: Comparative Herbicidal Efficacy

Note: IC50​ represents in vitro biochemical inhibition; ED90​ represents the effective dose required for 90% biomass reduction in pre-emergence soil assays.

Compound IC50​ (VLCFA Elongase) ED90​ E. crus-galli (g a.i./ha) ED90​ A. retroflexus (g a.i./ha)
Target Compound 4.5 µM450600
CDEA >50 µM>1000>1000
Acetochlor 0.08 µM150350
Metolachlor 0.12 µM250400

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They isolate biochemical affinity from environmental variables, allowing for precise SAR modeling.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

Rationale: This assay utilizes microsomal fractions from Allium porrum (leek) seedlings to directly measure enzyme inhibition, removing soil adsorption ( Kd​ ) and microbial degradation variables.

  • Microsome Preparation: Homogenize 7-day-old leek seedlings in HEPES buffer (pH 7.2) containing 2 mM DTT and 10% glycerol. Centrifuge at 100,000 x g for 60 minutes to isolate the microsomal pellet. Resuspend to 1 mg/mL protein.

  • Assay Incubation: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 10 µM [14C]-malonyl-CoA, and 10 µM arachidoyl-CoA (C20:0). Introduce the test analogs at concentrations ranging from 0.1 nM to 100 µM.

  • Reaction & Extraction: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 1 mL of 10% methanolic KOH. Saponify at 80°C for 1 hour, acidify with HCl, and extract free fatty acids into hexane.

  • Validation & Quantification: Resolve the[14C]-labeled C22:0 products using radio-TLC.

    • System Validation: The assay is only considered valid if the positive control (100 µM Metolachlor) yields >90% inhibition, and the negative control (DMSO vehicle) shows <5% intra-assay variance. Calculate IC50​ via a 4-parameter logistic regression.

Protocol 2: Pre-Emergence Soil Efficacy Profiling

Rationale: This workflow evaluates real-world agronomic potential by re-introducing soil dynamics (leaching, adsorption, and microbial breakdown).

  • Soil Standardization: Sieve standard sandy loam soil (1.5% organic matter, pH 6.5) to a uniform consistency. Fill 10x10 cm pots to a depth of 8 cm.

  • Seeding: Sow 20 seeds of Echinochloa crus-galli (Barnyardgrass) and Amaranthus retroflexus (Redroot Pigweed) per pot at a depth of 1.5 cm.

  • Application: Formulate test compounds as 250 g/L Emulsifiable Concentrates (EC). Apply using a precision track sprayer calibrated to deliver 200 L/ha at rates of 50, 100, 250, 500, and 1000 g a.i./ha.

  • Validation & Scoring: Maintain pots in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod.

    • System Validation: Untreated control pots must exhibit >85% germination. At 21 days post-application (DPA), harvest and weigh fresh shoot biomass. Calculate the ED90​ using log-logistic dose-response curves.

Experimental_Workflow A Compound Synthesis & Formulation B In Vitro Assay (Leek Microsomes) A->B Biochemical C Pre-Emergence Greenhouse Trial A->C Agronomic D IC50 Determination (Radio-TLC) B->D Extraction E ED90 Calculation (Biomass Reduction) C->E 21 DPA F SAR Modeling & Efficacy Profiling D->F Target Affinity E->F Soil Mobility

Workflow for evaluating chloropropanamide herbicidal activity and SAR.

References

  • PubChem - 2-Chloro-N-ethylpropionamide (CID 105620). National Center for Biotechnology Information. Available at:[Link][2]

  • NIST Chemistry WebBook - Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)- (Acetochlor). National Institute of Standards and Technology. Available at:[Link][4]

  • US EPA Substance Registry Services (SRS) - Propanamide, 2-chloro-N,N-diethyl-. Environmental Protection Agency. Available at:[Link][3]

  • AS ONE (Enamine) - 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (CAS No: 1016790-17-2). Available at:[Link][1]

  • Dokumen.pub - Analysis of Pesticides in Food and Environmental Samples. (Discussion on Amide/Chloroacetamide soil persistence and mechanisms). Available at:[Link][5]

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spectroscopic comparison of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide with other N-allyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Comparison of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide and Related N-Allyl Derivatives

Abstract

This guide provides a comprehensive spectroscopic comparison of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, a tertiary amide of the chloroacetamide class, with two closely related N-allyl derivatives. Due to a lack of published experimental spectra for the primary compound, this analysis leverages predictive data based on foundational spectroscopic principles and data from analogous structures. We will dissect the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to highlight the distinct spectral signatures arising from specific structural modifications: the presence of an α-chloro substituent and the methylation of the allyl group. This guide is intended for researchers in synthetic chemistry, drug development, and agrochemical fields who rely on precise structural elucidation for quality control, reaction monitoring, and characterization of novel compounds.

Introduction: The Structural Challenge

N-allyl amides are a versatile class of compounds utilized in organic synthesis and polymer chemistry. The introduction of substituents, such as a halogen on the acyl chain or alkyl groups on the nitrogen substituents, creates structurally similar molecules that can be challenging to differentiate without a detailed spectroscopic analysis. 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (Compound A ) is a representative example, containing multiple functional groups—a tertiary amide, a methallyl group, and an α-chloro substituent—each contributing unique features to its overall spectral profile.

To understand the specific contribution of each moiety, we will compare its predicted spectra with two analogues:

  • Compound B: N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (The non-chlorinated analogue)

  • Compound C: 2-chloro-N-ethyl-N-allylpropanamide (The simpler, non-methylated allyl analogue)

This comparative approach allows for the unambiguous assignment of spectral features and provides a framework for identifying key structural motifs in related molecules.

Figure 1: Chemical structures of the compounds under comparison: (A) 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, (B) N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, and (C) 2-chloro-N-ethyl-N-allylpropanamide.

Standardized Methodologies for Spectral Acquisition

To ensure data integrity and reproducibility, the acquisition of spectroscopic data should follow standardized protocols. The predicted data in this guide assumes analysis is performed under these conditions.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Chloroform-d is a common choice for its excellent solubilizing properties for amides.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Utilize a standard single-pulse sequence with a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.[2]

    • ¹³C NMR: Employ a proton-decoupled pulse program with a spectral width of 220-240 ppm, an acquisition time of ~1.5 seconds, a relaxation delay of 2 seconds, and accumulate 512-1024 scans to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For Attenuated Total Reflectance (ATR), apply a small amount of the neat liquid or solid sample directly onto the ATR crystal. For the KBr pellet method, thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.[3]

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol
  • Ionization: Use Electron Impact (EI) ionization at 70 eV to induce reproducible fragmentation patterns.

  • Analysis: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet. Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-300 amu.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh & Dissolve (for NMR) or Prepare Neat Sample (for IR/MS) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (EI) Prep->MS NMR_Data Chemical Shifts (δ) Coupling (J) Integration NMR->NMR_Data IR_Data Functional Group Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Final Final Structure Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: A typical workflow for structural elucidation using spectroscopic methods.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons. The key differences between our three compounds are evident in the chemical shifts of the protons alpha to the carbonyl group and the signals from the allylic moiety.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentCompound ACompound BCompound CRationale for Differences
-C(O)-CH(Cl)-CH₃ 4.5 (q) N/A4.5 (q) The electronegative chlorine atom strongly deshields the adjacent methine proton, shifting it significantly downfield.
-C(O)-CH(Cl)-CH₃ 1.8 (d)N/A1.8 (d)Coupled to the α-methine proton.
-C(O)-CH₂-CH₃ N/A2.2 (q) N/AProtons α to a carbonyl are typically in this region.[4]
-C(O)-CH₂-CH₃ N/A1.1 (t)N/AStandard ethyl group signal.
N-CH₂-CH₃ 3.4 (q)3.3 (q)3.4 (q)Minor shifts due to subtle long-range electronic effects.
N-CH₂-CH₃ 1.2 (t)1.15 (t)1.2 (t)Standard ethyl group signal.
N-CH₂-(allyl) 3.9 (s) 3.8 (s) 4.0 (d) In A and B, this is a singlet due to no adjacent protons. In C, it's a doublet coupled to the vinyl proton.
C=CH₂ (vinyl) 4.9 (s), 4.8 (s) 4.9 (s), 4.8 (s) 5.2 (m) In A and B, these geminal protons are distinct singlets. In C, the terminal vinyl protons are part of a more complex multiplet.
C=C-H (vinyl) N/AN/A5.8 (m) The internal vinyl proton in the simpler allyl group of C is significantly downfield.[5]
C=C-CH₃ 1.7 (s) 1.7 (s) N/AThe methyl group on the double bond of A and B appears as a singlet.

Analysis:

  • Effect of the α-Chloro Group: The most dramatic effect is the downfield shift of the α-proton from ~2.2 ppm (in the CH₂ of Compound B ) to ~4.5 ppm (in the CH of Compounds A and C ). This is a classic example of the inductive electron-withdrawing effect of a halogen, making this signal a key diagnostic marker.

  • Effect of Allyl Methylation: The ¹H NMR signals for the allyl group in Compound C are characteristic: a multiplet around 5.8 ppm for the internal proton and another multiplet around 5.2 ppm for the terminal protons, with the N-CH₂ appearing as a doublet. In contrast, the methallyl group in Compounds A and B simplifies the spectrum, showing two distinct singlets for the geminal vinyl protons (~4.9, 4.8 ppm), a singlet for the allylic methyl (~1.7 ppm), and a singlet for the N-CH₂ group (~3.9 ppm).

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. The influence of the substituents is clearly observed on the carbonyl carbon, the α-carbon, and the carbons of the allyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentCompound ACompound BCompound CRationale for Differences
C=O ~170~173~170The electronegative α-chlorine slightly deshields the carbonyl carbon compared to the alkyl group in B.
α-Carbon ~55 ~27 ~55 The α-carbon bearing the chlorine (A, C) is significantly downfield compared to the unsubstituted α-carbon (B).
N-CH₂-(allyl) ~55~54~51The steric and electronic environment of the allyl group influences this shift.
N-CH₂-CH₃ ~42~41~42Relatively consistent across the structures.
Allyl C=C ~140 (quat), ~114 (CH₂) ** ~141 (quat), ~113 (CH₂) ~134 (CH), ~117 (CH₂) **The substitution pattern on the double bond dictates the chemical shifts.

Analysis: The α-carbon signal provides the clearest differentiation. In Compounds A and C , the carbon bonded to chlorine is expected around 55 ppm. In Compound B , the corresponding methylene carbon is much further upfield at ~27 ppm. This >25 ppm difference is a definitive indicator of α-halogenation.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The primary diagnostic peak for these molecules is the strong carbonyl (C=O) stretch of the tertiary amide.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeCompound ACompound BCompound CRationale for Differences
C=O Stretch (Amide I) 1665-1675 1645-1655 1665-1675 Electron-withdrawing groups on the α-carbon decrease resonance and increase the C=O bond order, shifting the frequency higher.[6]
C=C Stretch ~1650~1650~1645Alkene stretch, typically of medium intensity.
C-Cl Stretch ~750N/A~750Found in the fingerprint region; confirms the presence of the C-Cl bond.

Analysis: The key comparative feature is the position of the Amide I band.[7][8] In Compounds A and C , the electron-withdrawing chlorine atom attached to the α-carbon reduces the ability of the carbonyl to resonate with the nitrogen lone pair. This increases the double-bond character of the C=O group, causing its stretching frequency to shift to a higher wavenumber (blue shift) compared to the non-halogenated Compound B .[4][6] This ~20 cm⁻¹ shift is a reliable diagnostic tool.

Mass Spectrometry

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Table 4: Predicted Key m/z Fragments in EI-MS

FragmentCompound A (MW: 189.7)Compound B (MW: 155.2)Compound C (MW: 175.7)Rationale for Differences
[M]⁺ 189/191 155 175/177 The molecular ion peak. A and C show a characteristic M/M+2 pattern in a ~3:1 ratio, confirming the presence of one chlorine atom.
α-cleavage (acyl side) 90/925790/92Loss of the N-substituted group. The fragment [CH₃CHClCO]⁺.
α-cleavage (N side) 120120106Loss of the acyl group side chain. [M - C₃H₄Cl]⁺ or [M - C₃H₇]⁺. This is a dominant pathway for amides.[9][10]
Allylic Cleavage 174/176140160/162Loss of a methyl radical (·CH₃) is a common fragmentation for methallyl groups.

Analysis:

  • Chlorine Isotope Pattern: The most definitive feature for Compounds A and C is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of approximately 3:1. This is the natural isotopic abundance of ³⁵Cl and ³⁷Cl and is an unambiguous confirmation of a single chlorine atom in the molecule. Compound B will show only a single molecular ion peak at m/z 155.

  • Fragmentation Pathways: All three compounds are expected to undergo α-cleavage on either side of the carbonyl group. Cleavage of the C-C bond adjacent to the nitrogen is often favored.[10][11] The resulting fragments, particularly the loss of the acyl side chain, will produce different mass fragments that clearly distinguish C from A/B (m/z 106 vs. m/z 120) and A/C from B (chlorinated vs. non-chlorinated fragments).

G cluster_path1 α-Cleavage (Acyl Side) cluster_path2 α-Cleavage (N-Side) cluster_path3 McLafferty-type (less common for tert-amides) M [C₉H₁₆ClNO]⁺˙ m/z 189/191 F1 [C₄H₇Cl]⁺ m/z 90/92 M->F1 Loss of ·C₅H₉N F2 [C₇H₁₂NO]⁺ m/z 126 M->F2 Loss of ·CH(Cl)CH₃ F3 [C₅H₈NO]⁺ m/z 100 M->F3 Loss of C₄H₆

Caption: Predicted major fragmentation pathways for Compound A in EI-MS.

Conclusion

While structurally similar, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide and its related N-allyl derivatives can be unambiguously differentiated using a multi-technique spectroscopic approach.

The key diagnostic features are:

  • ¹H & ¹³C NMR: The presence of an α-chloro group is confirmed by a significant downfield shift of the α-proton (~4.5 ppm) and α-carbon (~55 ppm).

  • IR Spectroscopy: The α-chloro group induces a noticeable blue shift (~20 cm⁻¹) in the amide C=O stretching frequency to ~1670 cm⁻¹.

  • Mass Spectrometry: The presence of a single chlorine atom is definitively proven by the characteristic [M]⁺/[M+2]⁺ isotopic pattern with ~3:1 intensity.

Furthermore, the substitution pattern on the allyl group (methallyl vs. allyl) creates distinct and easily identifiable splitting patterns and chemical shifts in the ¹H NMR spectrum. This guide provides a predictive but robust framework for the analysis of these and other related chloroacetamide derivatives, underscoring the power of integrated spectroscopic methods in modern chemical research.

References

  • Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company. [Link to a general resource on IR spectroscopy as a direct link is not available]
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  • PubChem. (n.d.). 2-chloro-n-ethyl-n-(2-methylprop-2-en-1-yl)propanamide. National Center for Biotechnology Information. [Link]

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  • PubChem. (n.d.). N-Allylacetamide. National Center for Biotechnology Information. [Link]

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Benchmarking Catalytic Efficiency: Atom Transfer Radical Cyclization (ATRC) of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex pharmaceuticals and fine chemicals, the construction of highly substituted γ-lactams (pyrrolidin-2-ones) is a recurring synthetic hurdle. Atom transfer radical cyclization (ATRC) provides an environmentally friendly route to these industrially appealing building blocks[1]. However, benchmarking the true efficiency of a catalytic system requires a substrate that rigorously tests both the activation barrier and the kinetic control of the catalyst.

The compound 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide serves as an elite benchmark substrate. It features a strong α-chloroamide bond and a sterically demanding N-methallyl group. Successfully converting this substrate into the desired 1-ethyl-3,4-dimethyl-4-(chloromethyl)pyrrolidin-2-one requires a catalyst capable of overcoming high bond dissociation energies while executing a rapid halogen rebound to prevent thermodynamic side reactions. This guide objectively compares three leading catalytic systems—Cu(I)/TPMA, Ru(II), and Ir(III) photoredox—using this substrate, providing researchers with actionable, data-backed insights.

Mechanistic Rationale: The Ultimate Stress Test

Steering the absolute and relative stereochemistry of free-radical processes is notoriously difficult in transition-metal catalysis[2]. This specific test substrate forces the catalytic system to navigate two critical mechanistic chokepoints:

  • Activation of the C–Cl Bond: The α-chloroamide bond (~70 kcal/mol) is significantly stronger than its bromo or iodo counterparts. The catalyst must possess a sufficiently low redox potential to transfer an electron and abstract the chlorine atom, generating the secondary α-radical.

  • Regioselectivity (5-exo vs. 6-endo): Once the radical is generated, it attacks the tethered methallyl group. The 5-exo-trig cyclization is kinetically favored, yielding a primary radical, but competing 6-endo pathways can emerge if the subsequent halogen rebound is slow, leading to a more stable tertiary radical[3]. An efficient catalyst will have a high halogen transfer rate ( kX​ ), trapping the kinetic 5-exo product before rearrangement occurs.

ATRC_Mechanism Substrate 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (Test Substrate) Activation Catalyst Activation (M^n -> M^(n+1)-Cl) Substrate->Activation Electron Transfer Radical α-Carbon Radical Intermediate (Secondary Radical) Activation->Radical Cl• Abstraction Cyclization 5-exo-trig Cyclization (Kinetic Pathway) Radical->Cyclization k_c (fast) Endo 6-endo-trig Cyclization (Thermodynamic Pathway) Radical->Endo k_c' (slow) Product γ-Lactam Product (5-exo Major) Cyclization->Product Halogen Rebound (k_X) Byproduct δ-Lactam Byproduct (6-endo Minor) Endo->Byproduct Halogen Rebound

Figure 1: Mechanistic divergence in the ATRC of the test substrate.

Comparative Analysis of Catalytic Systems

To benchmark performance, we evaluate three distinct catalyst classes. The data below synthesizes expected performance metrics based on the kinetic demands of the substrate.

Copper(I) / TPMA (The Industry Standard)

The combination of CuCl and Tris(2-pyridylmethyl)amine (TPMA) is the gold standard for ATRC. TPMA strongly stabilizes the Cu(II) deactivator complex. This shifts the equilibrium to ensure a low steady-state concentration of radicals, minimizing bimolecular termination via the Persistent Radical Effect (PRE). Its rapid halogen rebound rate effectively suppresses the 6-endo byproduct.

Ruthenium(II) Complexes (The Robust Alternative)

Ru(Cp*)Cl(PPh3)2 is highly effective for atom transfer but typically requires thermal forcing (110 °C) to overcome the C–Cl activation barrier. The elevated temperature slightly erodes the kinetic 5-exo selectivity, leading to a higher proportion of the 6-endo δ-lactam byproduct.

Iridium(III) Photoredox (The Mild Innovator)

Using Ir(ppy)3​ under blue LED irradiation allows the reaction to proceed at room temperature. While the mild conditions preserve high regioselectivity, the outer-sphere electron transfer mechanism makes the initial C–Cl cleavage slower compared to the inner-sphere halogen abstraction of Cu and Ru, extending the reaction time.

Table 1: Comparative Catalytic Performance Data
Catalyst SystemLigand / PhotocatalystLoading (mol%)Temp (°C)Time (h)Conversion (%)5-exo Yield (%)5-exo : 6-endo Ratio
CuCl TPMA5804>9992>20:1
Ru(Cp)Cl*PPh3511012857815:1
Ir(ppy)3 None (Blue LED)22524958818:1

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard prior to initiation, researchers can perform a strict mass-balance check. If the sum of the product yield, byproduct yield, and unreacted substrate falls below 95%, the system automatically flags the presence of hidden side-reactions (e.g., oligomerization or premature radical termination).

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox)

  • Action: In a nitrogen-filled glovebox, add the catalyst (e.g., 5.0 mol% CuCl), ligand (5.0 mol% TPMA), and 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (1.0 mmol) to an oven-dried Schlenk tube. Add exactly 0.5 mmol of dodecane as an internal standard.

  • Causality: Dodecane is inert to radical conditions. Adding it at this stage ensures that all subsequent transfers and dilutions are accounted for, allowing absolute quantification via GC-FID.

Step 2: Solvent Addition & Degassing

  • Action: Add 5.0 mL of anhydrous toluene. Seal the tube, remove it from the glovebox, and perform three consecutive freeze-pump-thaw cycles on a Schlenk line.

  • Causality: Oxygen is a triplet diradical that reacts with carbon-centered radicals at diffusion-controlled rates ( ∼109M−1s−1 ). Freeze-pump-thaw removes dissolved O2​ that standard sparging misses, ensuring the catalytic cycle is governed solely by the metal-halide deactivator.

Step 3: Execution & Kinetic Monitoring

  • Action: Submerge the vessel in a pre-heated oil bath (or photoreactor). Withdraw 50 μL aliquots every 1 hour under positive N2​ pressure.

  • Causality: Single-point yields are deceptive. Time-course monitoring determines the apparent rate constant ( kapp​ ) and reveals catalyst death if the first-order kinetic plot deviates from linearity.

Step 4: Quenching & Analysis

  • Action: Expose aliquots to air to quench the active metal species. Filter through a short silica plug (eluting with EtOAc) to remove metal salts. Analyze via GC-FID.

  • Self-Validation Check: Calculate Mass Balance = (Mol Product + Mol Byproduct + Mol Substrate) / Initial Mol Substrate. A value < 0.95 invalidates the run, indicating catalyst failure.

Workflow Prep Substrate & Catalyst Prep (Glovebox) Degas Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React Reaction Execution (Controlled Temp/Light) Degas->React Monitor Kinetic Monitoring (GC-FID / NMR) React->Monitor Analyze Yield & Selectivity Analysis Monitor->Analyze

Figure 2: Standardized self-validating workflow for benchmarking catalytic efficiency.

Conclusion

When evaluating new ligands or photocatalysts for radical cyclizations, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is an indispensable benchmarking tool. Its structural complexity demands a catalyst that can simultaneously deliver high reducing power (for C-Cl activation) and rapid halogen transfer (to enforce 5-exo regioselectivity). Currently, Cu(I)/TPMA systems offer the most optimal balance of kinetics and selectivity, though photoredox alternatives present a compelling, mild alternative for temperature-sensitive applications.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, a compound whose structural motifs—an α-chloroamide and an N-allyl group—necessitate a cautious and informed approach to its end-of-life management. In the absence of specific regulatory data for this exact molecule, this directive is grounded in the established principles of chemical safety, the known reactivity of analogous compounds, and a thorough understanding of hazardous waste regulations.

Understanding the Hazard Profile: A Structure-Based Assessment

The chemical structure of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide (C9H16ClNO) is our primary source of information for assessing its potential hazards.

Key Structural Features and Their Implications:

  • α-Chloroamide Moiety: The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this an electrophilic center. This functional group is known to be reactive towards nucleophiles. From a toxicological standpoint, α-chloroacetamides are a class of compounds that include herbicides, and some have been shown to be skin and eye irritants, with potential for more significant health effects.[1] Upon degradation, there is a potential for the formation of hazardous byproducts. For instance, hydrolysis can lead to the formation of the corresponding hydroxy-derivative and hydrochloric acid.[2]

  • N-Allyl (Methallyl) Group: The N-(2-methylprop-2-en-1-yl) group, a methallyl group, is a type of N-allyl group. N-allyl amides can undergo various reactions, including isomerization.[3][4] While not acutely hazardous in itself, this group can influence the overall reactivity and metabolic pathways of the molecule.

  • Organochlorine Nature: As an organochlorine compound, it is prudent to assume potential for environmental persistence and toxicity. Many organochlorine compounds are classified as hazardous waste due to their potential to form toxic and persistent substances upon improper disposal or incineration.[5]

Given these structural features, 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide should be handled as a hazardous substance with potential for skin and eye irritation, toxicity, and environmental harm.

Immediate Safety and Spill Response

Prior to handling or disposal, ensure that all personnel are familiar with the appropriate safety measures.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or butyl rubber, changed frequently.Provides a barrier against skin contact with the chlorinated organic compound.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes to the eyes and face.
Lab Coat Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling any aerosols or vapors.

Spill Response Protocol:

In the event of a spill, immediate and decisive action is crucial.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and the laboratory safety officer.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment and Cleanup (for small spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Directive: A Step-by-Step Protocol

The guiding principle for the disposal of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow:

DisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Collect Collect Waste in a Designated Container Label Label Container Clearly Collect->Label Segregate Segregate from Incompatible Wastes Label->Segregate Store Store in a Secure, Well-Ventilated Area Segregate->Store Contact Contact EHS for Pickup Store->Contact Manifest Complete Hazardous Waste Manifest Contact->Manifest Transport Licensed Transporter Manifest->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Workflow for the proper disposal of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide, including neat compound, contaminated solutions, and spill cleanup materials, in a dedicated, chemically resistant, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Never mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • The label must include the full chemical name: "2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide" and its approximate concentration and quantity.

    • Note the date when waste was first added to the container.

  • Segregation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from sources of ignition and incompatible materials.

    • Incompatible Materials to Avoid:

      • Strong Oxidizing Agents: Can cause violent reactions.

      • Strong Acids and Bases: Can promote hydrolysis, potentially generating corrosive byproducts.[2]

      • Reactive Metals: (e.g., sodium, potassium)

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • EHS will work with a licensed hazardous waste disposal company. The most probable and environmentally sound disposal method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic combustion products like hydrogen chloride.

Potential Degradation Pathways and Environmental Considerations

Understanding the potential degradation pathways of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide underscores the importance of proper disposal.

Likely Degradation Reactions:

  • Hydrolysis: As with other chloroacetamide herbicides, this compound is susceptible to hydrolysis.[2][6] Both acid and base-catalyzed hydrolysis can occur, leading to the substitution of the chlorine atom with a hydroxyl group. This process can alter the toxicity and mobility of the compound in the environment.

  • Reductive Dechlorination: In anaerobic environments, reductive dechlorination can occur, where the chlorine atom is replaced by a hydrogen atom.[6]

  • Reactions of the N-Allyl Group: The N-allyl group can undergo various transformations, potentially leading to a range of degradation products.

The degradation products of other chloroacetamide herbicides have been found to be of environmental concern.[7][8] Therefore, preventing the release of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide into the environment is a critical aspect of its responsible management.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.

References

  • Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. Available at: [Link]

  • 2-chloro-N-(prop-2-en-1-yl)-N-(thiophen-2-ylmethyl)propanamide. PubChem. Available at: [Link]

  • 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide. NextSDS. Available at: [Link]

  • Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. PMC. Available at: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available at: [Link]

  • Classification chart of chemically hazardous waste. Environmental Science Center, The University of Tokyo. Available at: [Link]

  • 2-chloro-n-ethyl-n-(2-methylprop-2-en-1-yl)propanamide. PubChemLite. Available at: [Link]

  • Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay. ACS Publications. Available at: [Link]

  • Unlocking Amides through Selective C–N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups. Organic Letters. ACS Publications. Available at: [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners. Pendidikan Kimia. Available at: [Link]

  • Federal (RCRA-TCLP) and State (Title 22-STLC, TTLC) Hazardous Waste Criteria. Eurofins. Available at: [Link]

  • Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. ResearchGate. Available at: [Link]

  • Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. Organic Chemistry Portal. Available at: [Link]

  • Propanamide, 2-methyl-N-ethyl-N-propyl-. NIST WebBook. Available at: [Link]

  • A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2. ResearchGate. Available at: [Link]

  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. Available at: [Link]

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Retrosynthesis Analysis

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